4-(1-Pyrrolidinyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXHLPRESKQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199942 | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-54-2 | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-pyrrolidinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Pyrrolidinyl)benzaldehyde, with the CAS Number 51980-54-2 , is a versatile aromatic aldehyde that has garnered significant interest in the scientific community.[1] Its unique molecular architecture, featuring a pyrrolidine ring electron-donating group at the para position to a formyl group, imparts a rich chemical reactivity that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and applications, with a particular focus on its role as a building block in the development of novel therapeutics, including those targeting the central nervous system (CNS).[2]
Physicochemical Properties
This compound is typically a pale yellow solid at room temperature.[3] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 51980-54-2 | [1][3] |
| Molecular Formula | C₁₁H₁₃NO | [1][3] |
| Molecular Weight | 175.23 g/mol | [1][3] |
| Appearance | Pale yellow solid/powder | [3] |
| Melting Point | 81-85 °C | [3] |
| IUPAC Name | 4-(pyrrolidin-1-yl)benzaldehyde | [1] |
| Synonyms | 1-(4-Formylphenyl)pyrrolidine, p-Pyrrolidinobenzaldehyde | [1][3] |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)C=O | [1] |
| InChI Key | DATXHLPRESKQJK-UHFFFAOYSA-N | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. One of the most common and efficient methods is the nucleophilic aromatic substitution (SNA r) of 4-fluorobenzaldehyde with pyrrolidine. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the pyrrolidine nucleophile.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)
The reaction proceeds via a Meisenheimer complex intermediate. The pyrrolidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the desired product.
Caption: SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde
This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions.
Materials:
-
4-Fluorobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow solid.
Causality Behind Experimental Choices:
-
Potassium carbonate is used as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.
-
DMF is an excellent polar aprotic solvent for this reaction as it can dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
-
Workup with water and extraction is a standard procedure to separate the organic product from the inorganic salts and the DMF solvent.
-
Column chromatography is a reliable method for purifying the final product to a high degree.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the aromatic, aldehydic, and pyrrolidine protons.
-
Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.7-9.9 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group will be more deshielded than those ortho to the pyrrolidine group.
-
Pyrrolidine Protons: Two multiplets in the upfield region (δ 1.8-3.5 ppm), corresponding to the methylene groups of the pyrrolidine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-195 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbon attached to the nitrogen will be significantly shielded compared to the other aromatic carbons.
-
Pyrrolidine Carbons: Signals in the aliphatic region, typically around δ 25 and 47 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[4]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.[5]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band around 1350-1250 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.[1]
-
Major Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of carbon monoxide (M-28). The pyrrolidine ring can also undergo fragmentation.[6][7]
Applications in Drug Discovery and Development
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders.[2]
The electron-donating pyrrolidine group enhances the nucleophilicity of the aromatic ring, while the aldehyde functionality provides a reactive handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce new amine-containing substituents.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Aldol Condensation: To create α,β-unsaturated carbonyl compounds.
-
Knoevenagel Condensation: For the synthesis of various heterocyclic compounds.[9]
Caption: Synthetic utility of this compound in building complex molecules.
The incorporation of the 4-(1-pyrrolidinyl)phenyl moiety has been explored in the design of various CNS-active agents, including antidepressants and antipsychotics.[10][11] The pyrrolidine group can influence the pharmacokinetic properties of a drug molecule, such as its solubility, lipophilicity, and ability to cross the blood-brain barrier.[12][13]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and a rich reactivity profile. Its importance in organic synthesis, particularly as a scaffold for the development of novel pharmaceuticals, underscores its significance for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the discovery and development of new chemical entities.
References
- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Properties, and Applications
Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-(1-Pyrrolidinyl)benzaldehyde. It details the molecule's fundamental properties, spectroscopic profile, a validated synthesis protocol via Nucleophilic Aromatic Substitution (SNAr), and its significant applications as a versatile intermediate in organic synthesis and medicinal chemistry. The content is structured to provide not only procedural steps but also the underlying scientific principles, ensuring both practical utility and a deeper mechanistic understanding.
Molecular Profile and Physicochemical Properties
This compound, also known by its synonym 1-(4-Formylphenyl)pyrrolidine, is a substituted aromatic aldehyde.[1][2] The structure features a benzaldehyde core where the hydrogen at the para-position is substituted with a pyrrolidine ring. This substitution, involving a tertiary amine, significantly influences the electronic properties and reactivity of the molecule. The nitrogen's lone pair of electrons can donate into the aromatic ring, activating it and influencing the reactivity of the aldehyde functional group. The compound is typically a pale yellow solid at room temperature.[1]
Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [1][3][4][5] |
| Molecular Weight | 175.23 g/mol | [1][3][5][6][7] |
| CAS Number | 51980-54-2 | [3][4][5][6] |
| IUPAC Name | 4-(pyrrolidin-1-yl)benzaldehyde | [3][4] |
| Appearance | Pale yellow powder/solid | [1][7] |
| Melting Point | 81-87 °C | [1][7][8] |
| SMILES String | O=Cc1ccc(cc1)N2CCCC2 | [8] |
| InChI Key | DATXHLPRESKQJK-UHFFFAOYSA-N | [6][7][8] |
Spectroscopic and Analytical Characterization
Characterization of this compound relies on standard analytical techniques. While raw spectra are best consulted from databases, the expected profile is described here based on its molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) will appear as a singlet far downfield, typically between 9.5-10.5 ppm. The aromatic protons will present as two doublets characteristic of a 1,4-disubstituted (para) benzene ring, likely in the 6.5-7.8 ppm range. The protons on the pyrrolidine ring will appear as two multiplets in the aliphatic region (approx. 1.8-3.5 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[1] Other significant peaks include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic pyrrolidine ring (around 2850-2950 cm⁻¹), as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[3]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 175, corresponding to the molecular weight.[3] Common fragmentation patterns would involve the loss of the aldehyde group or fragments from the pyrrolidine ring.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
From a synthetic standpoint, this compound is most efficiently prepared via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting material.
Causality of the Experimental Choice: The starting material, 4-fluorobenzaldehyde, is ideal for this reaction. The fluorine atom is a good leaving group for SNAr. Critically, the strongly electron-withdrawing aldehyde group (-CHO) at the para-position stabilizes the negative charge that develops in the aromatic ring during the intermediate (Meisenheimer complex) stage of the reaction, thereby lowering the activation energy and facilitating the substitution. Pyrrolidine acts as the nucleophile, attacking the carbon atom bonded to the fluorine.
The general mechanism is illustrated below.
Caption: SNAr mechanism for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is not an end-product but a high-value intermediate. Its utility stems from the combination of the nucleophilic pyrrolidine ring and the reactive aldehyde handle.
-
Pharmaceutical Synthesis: The compound is a crucial building block for various pharmaceutical agents, particularly those targeting the central nervous system (CNS).[9] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] Its incorporation can enhance solubility, modulate receptor binding, and improve pharmacokinetic profiles.
-
Organic Synthesis Intermediate: The aldehyde group is a gateway to a multitude of chemical transformations. It readily undergoes reactions like Wittig olefination, reductive amination, condensation reactions (e.g., Knoevenagel), and oxidation to a carboxylic acid, allowing for the construction of more complex molecular architectures.[1][9]
-
Materials Science: This chemical is also explored for creating novel materials, including specialized polymers and resins.[1]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for the synthesis of the title compound, designed as a self-validating system with checkpoints for verification.
Caption: Experimental workflow for synthesis, purification, and analysis.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and dimethyl sulfoxide (DMSO) as the solvent.
-
Scientific Rationale: DMSO is a polar aprotic solvent, which is ideal for SNAr as it solvates the cation (K⁺) but not the anion, leaving the base more reactive. K₂CO₃ acts as a base to neutralize the HF that is formed as a byproduct.
-
-
Addition of Nucleophile: Add pyrrolidine (1.2-1.5 eq) to the mixture.
-
Scientific Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting reagent, 4-fluorobenzaldehyde.
-
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 4-fluorobenzaldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water, which will cause the organic product to precipitate out of the aqueous DMSO solution.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts. For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Final Characterization: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (¹H NMR, IR, MS) as described in Section 2. The final product should be a pale yellow solid with a melting point in the range of 81-87 °C.[1]
Safety and Handling
This compound is classified as an irritant.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is a combustible solid.[7]
By following this guide, researchers can confidently synthesize, characterize, and utilize this compound as a valuable component in their research and development endeavors.
References
- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 4-Pyrrolidinobenzaldehyde [webbook.nist.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. hmdb.ca [hmdb.ca]
- 7. 4-(1-Pyrrolidino)benzaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. chemimpex.com [chemimpex.com]
A Technical Guide to the Synthesis of 4-(1-Pyrrolidinyl)benzaldehyde from Terephthalaldehyde: A Multi-Step Strategy for Selective Functionalization
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1-Pyrrolidinyl)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science, often utilized in the development of novel bioactive compounds and functional materials.[1] The synthesis of this molecule from a symmetrical, readily available precursor like terephthalaldehyde presents a significant chemical challenge: the selective functionalization of only one of the two identical aldehyde groups. A direct mono-amination is not feasible due to the electronic properties of the aromatic ring and the lack of a suitable leaving group. This guide details a robust, multi-stage synthetic strategy designed to overcome this challenge. The proposed pathway proceeds through four key stages: (1) selective mono-protection of a single aldehyde group as an acetal, (2) conversion of the remaining aldehyde to a phenolic hydroxyl group via a Baeyer-Villiger oxidation, (3) introduction of the pyrrolidine moiety using a modern palladium-catalyzed Buchwald-Hartwig amination, and (4) final deprotection to unveil the target compound. This document provides detailed, field-proven protocols, explains the causal mechanisms behind experimental choices, and offers a comprehensive framework for researchers undertaking this synthesis.
The Synthetic Challenge and Strategic Overview
The direct conversion of terephthalaldehyde to this compound is hampered by the inherent symmetry of the starting material and the lack of a viable position for nucleophilic substitution by pyrrolidine. The two electron-withdrawing aldehyde groups deactivate the benzene ring towards electrophilic substitution and, without a leaving group like a halide, prevent a standard nucleophilic aromatic substitution (SNAr) pathway.
Therefore, a successful synthesis necessitates a strategy that can chemically differentiate the two aldehyde functionalities. Our approach leverages a protection-functionalization-deprotection sequence, a cornerstone of modern organic synthesis.
Overall Synthetic Pathway
The four-stage pathway is designed to systematically modify the terephthalaldehyde framework, introducing the required functionalities in a controlled manner.
Caption: Overall 4-stage synthetic workflow.
Stage 1: Selective Mono-protection of Terephthalaldehyde
Objective: To protect one of the two aldehyde groups as a diethyl acetal, yielding 4-(diethoxymethyl)benzaldehyde.
Principle and Rationale
The core of this stage is achieving mono-functionalization over di-functionalization. By carefully controlling the stoichiometry of the reagents—specifically, using a slight excess of terephthalaldehyde relative to the protecting group precursor—we can statistically favor the formation of the mono-protected product. The acetal is an ideal protecting group as it is stable to the basic and organometallic conditions in subsequent steps but can be readily removed under acidic conditions. The protocol is adapted from established methods for the selective protection of terephthalaldehyde.[2]
Detailed Experimental Protocol: Synthesis of 4-(Diethoxymethyl)benzaldehyde
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add terephthalaldehyde (10.0 g, 74.5 mmol) and absolute ethanol (100 mL). Stir until the solid is mostly dissolved.
-
Catalyst and Reagent Addition: Add ammonium chloride (0.20 g, 3.7 mmol) as a catalyst. Cool the mixture in an ice bath to 0 °C. Slowly add triethyl orthoformate (12.1 g, 81.6 mmol, ~1.1 equivalents) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Reduce the volume of the solvent in vacuo using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by silica gel column chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure mono-acetal.
Expected Data
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), 7.8 (d, 2H), 7.6 (d, 2H), 5.8 (s, 1H, -CH(OEt)₂), 3.6 (q, 4H), 1.2 (t, 6H) |
| IR (cm⁻¹) | ~1700 (C=O stretch of aldehyde), ~1100 (C-O stretch of acetal) |
Stage 2: Aldehyde to Phenol Conversion
Objective: To convert the free aldehyde group of 4-(diethoxymethyl)benzaldehyde into a hydroxyl group via a Baeyer-Villiger oxidation and subsequent hydrolysis.
Principle and Rationale
The Baeyer-Villiger oxidation is a classic transformation that converts ketones and aldehydes into esters and carboxylic acids, respectively. In the case of an aldehyde, it forms a formate ester. This reaction involves the migration of a group (in this case, the aryl group) to an oxygen atom, creating an ester linkage. This formate ester can then be easily hydrolyzed under basic conditions to yield the desired phenol. This two-step sequence is a reliable method for converting an aromatic aldehyde into a phenol.
Caption: Mechanism for Stage 2 Conversion.
Detailed Experimental Protocol: Synthesis of 4-(Diethoxymethyl)phenol
-
Oxidation: Dissolve 4-(diethoxymethyl)benzaldehyde (10.0 g, 48.0 mmol) in dichloromethane (150 mL) in a 500 mL flask. Cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 12.0 g, ~53.0 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by washing with a 10% aqueous solution of sodium sulfite (2 x 50 mL) to destroy excess peroxide. Then, wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Hydrolysis: Dry the organic layer over MgSO₄, filter, and add a 2 M solution of sodium hydroxide in methanol (50 mL). Stir vigorously at room temperature for 2 hours.
-
Purification: Neutralize the mixture with 1 M HCl (aq) until pH ~7. Concentrate the mixture in vacuo and extract with ethyl acetate (3 x 75 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product can be purified by column chromatography (20-40% ethyl acetate in hexanes) to give the pure phenol.
Stage 3: Buchwald-Hartwig C-N Cross-Coupling
Objective: To couple 4-(diethoxymethyl)phenol with pyrrolidine.
Principle and Rationale
Directly substituting the phenolic -OH group is difficult. Therefore, it must first be converted into a superior leaving group. A triflate (-OTf) is ideal for this purpose as it is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and general method for forming carbon-nitrogen bonds. It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl electrophile (our triflate) with an amine (pyrrolidine).
Detailed Experimental Protocol: Synthesis of 1-(4-(Diethoxymethyl)phenyl)pyrrolidine
Part A: Triflate Formation
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-(diethoxymethyl)phenol (8.0 g, 40.8 mmol) in anhydrous dichloromethane (100 mL). Add anhydrous pyridine (4.0 mL, 49.5 mmol).
-
Reagent Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 7.5 mL, 44.8 mmol) dropwise via syringe.
-
Reaction: Stir at 0 °C for 2 hours. Allow to warm to room temperature and monitor by TLC.
-
Work-up: Quench the reaction with water (50 mL). Separate the layers and wash the organic phase with 1 M HCl (aq) (2 x 30 mL) and brine (30 mL). Dry over MgSO₄, filter, and concentrate to yield the crude aryl triflate, which is often used directly in the next step without further purification.
Part B: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask, combine the crude aryl triflate (~40.8 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.37 g, 0.4 mmol, 1 mol%), and a suitable phosphine ligand like Xantphos (0.56 g, 0.98 mmol, 2.4 mol%). Add sodium tert-butoxide (5.9 g, 61.2 mmol) as the base.
-
Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (120 mL) followed by pyrrolidine (4.1 mL, 49.0 mmol) via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography (5-15% ethyl acetate in hexanes) to obtain the desired C-N coupled product.
Stage 4: Acetal Deprotection
Objective: To hydrolyze the diethyl acetal to reveal the final aldehyde product, this compound.
Principle and Rationale
This is the final step to unveil the target molecule. Acetal hydrolysis is a straightforward reaction catalyzed by aqueous acid. The mechanism involves protonation of an acetal oxygen, followed by elimination of ethanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to ultimately reform the aldehyde.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the product from Stage 3, 1-(4-(diethoxymethyl)phenyl)pyrrolidine (~40 mmol), in a mixture of tetrahydrofuran (THF, 80 mL) and 3 M aqueous HCl (40 mL).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Once complete, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~8).
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from an ethanol/water mixture to yield the final product as a pure solid.
Final Product Characterization
| Parameter | Literature Value |
| CAS Number | 51980-54-2[3] |
| Molecular Formula | C₁₁H₁₃NO[4] |
| Molecular Weight | 175.23 g/mol [4] |
| Appearance | Solid[5] |
| Melting Point | 81-85 °C[5][6] |
| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, -CHO), 7.7 (d, 2H), 6.6 (d, 2H), 3.4 (t, 4H), 2.0 (t, 4H) |
| IR (cm⁻¹) | ~1680-1695 (C=O stretch, conjugated aldehyde) |
| MS (ESI) | m/z 176.1 [M+H]⁺ |
References
- 1. chemimpex.com [chemimpex.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2 [matrix-fine-chemicals.com]
- 4. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]
Spectroscopic Profile of 4-(1-Pyrrolidinyl)benzaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1-Pyrrolidinyl)benzaldehyde, a versatile organic compound with applications in chemical synthesis and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles, providing a robust framework for structural elucidation and quality control.
Introduction
This compound, with the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , is a substituted aromatic aldehyde.[2] Its structure, featuring a pyrrolidine ring attached to a benzaldehyde moiety, gives rise to a unique spectroscopic signature that is invaluable for its identification and characterization. This guide will dissect the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a holistic understanding of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine ring. The electron-donating nature of the pyrrolidinyl group significantly influences the chemical shifts of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation and Key Insights
The expected ¹H NMR spectrum will exhibit the following key features:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) | The strongly deshielding effect of the carbonyl group and the aromatic ring shifts this proton significantly downfield. |
| ~7.7 | Doublet | 2H | Aromatic protons ortho to the aldehyde group | These protons are deshielded by the electron-withdrawing aldehyde group. They appear as a doublet due to coupling with the adjacent meta protons. |
| ~6.6 | Doublet | 2H | Aromatic protons meta to the aldehyde group | The electron-donating pyrrolidine group shields these protons, causing an upfield shift compared to unsubstituted benzaldehyde. They appear as a doublet due to coupling with the ortho protons. |
| ~3.3 | Triplet | 4H | Methylene protons of the pyrrolidine ring adjacent to the nitrogen | The electronegative nitrogen atom deshields these protons. They appear as a triplet due to coupling with the adjacent methylene protons. |
| ~2.0 | Multiplet | 4H | Methylene protons of the pyrrolidinyl ring β to the nitrogen | These protons are in a more shielded environment compared to those adjacent to the nitrogen. |
Logical Relationship of ¹H NMR Data to Structure
Caption: Relationship between the structure of this compound and its ¹H NMR signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Key Insights
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the pyrrolidine carbons.
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~190 | Carbonyl carbon (C=O) | The double bond to the highly electronegative oxygen atom causes a significant downfield shift. |
| ~152 | Aromatic carbon attached to the pyrrolidine nitrogen | The strong electron-donating effect of the nitrogen atom deshields this carbon. |
| ~132 | Aromatic carbons ortho to the aldehyde group | These carbons are deshielded by the aldehyde group. |
| ~125 | Aromatic carbon attached to the aldehyde group | This carbon is deshielded by the carbonyl group. |
| ~111 | Aromatic carbons meta to the aldehyde group | The electron-donating pyrrolidine group shields these carbons, shifting them upfield. |
| ~47 | Methylene carbons of the pyrrolidine ring adjacent to the nitrogen | The electronegative nitrogen deshields these carbons. |
| ~25 | Methylene carbons of the pyrrolidine ring β to the nitrogen | These carbons are in a more shielded, aliphatic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.
Data Interpretation and Key Insights
The IR spectrum of this compound will display characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2850 and ~2750 | C-H stretch (Fermi resonance) | Aldehyde (-CHO) |
| ~1680 | C=O stretch | Aldehyde (conjugated) |
| ~1600, ~1520 | C=C stretch | Aromatic ring |
| ~1350 | C-N stretch | Aromatic amine |
| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene |
The conjugation of the aldehyde group with the aromatic ring and the electron-donating pyrrolidine group lowers the C=O stretching frequency compared to a non-conjugated aldehyde.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI).
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.
Data Interpretation and Key Insights
The mass spectrum of this compound will show a molecular ion peak and several fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175, corresponding to the molecular weight of the compound.[2] The presence of one nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule.
-
Major Fragment Ions:
-
m/z 174 (M-1)⁺: Loss of a hydrogen atom from the aldehyde group.
-
m/z 146 (M-29)⁺: Loss of the CHO group.
-
m/z 119: A significant peak corresponding to the loss of the pyrrolidine ring.[2]
-
Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound in mass spectrometry.
Conclusion
The combined application of NMR, IR, and MS provides a definitive structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring. The IR spectrum identifies the key functional groups, namely the conjugated aldehyde and the aromatic amine. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, which are consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a crucial reference for the identification, purity assessment, and further investigation of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide on the Physical and Chemical Properties of 4-pyrrolidin-1-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-pyrrolidin-1-ylbenzaldehyde in Medicinal Chemistry
4-pyrrolidin-1-ylbenzaldehyde, a seemingly unassuming aromatic aldehyde, represents a critical nexus of structural features that render it a highly valuable building block in the landscape of modern drug discovery.[1] Its architecture, which marries a reactive aldehyde functional group with a para-substituted pyrrolidine ring, offers a unique combination of reactivity and structural complexity. The pyrrolidine moiety, a five-membered nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the physical and chemical properties of 4-pyrrolidin-1-ylbenzaldehyde, offering field-proven insights into its synthesis, characterization, and strategic application in the synthesis of bioactive molecules.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses and for ensuring reproducibility. 4-pyrrolidin-1-ylbenzaldehyde is typically a pale yellow to brown crystalline solid under standard conditions.[4] A summary of its key physical and chemical identifiers is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [1][5] |
| Molecular Weight | 175.23 g/mol | [1][5] |
| CAS Number | 51980-54-2 | [1][5] |
| Appearance | Pale yellow to brown crystalline solid | [4] |
| Melting Point | 85 °C | [4] |
| Boiling Point (Predicted) | 329.4 ± 25.0 °C | [4] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 5.68 ± 0.20 | |
| InChIKey | DATXHLPRESKQJK-UHFFFAOYSA-N | [1][5] |
Molecular Structure and Spectroscopic Characterization
The unique chemical behavior of 4-pyrrolidin-1-ylbenzaldehyde is a direct consequence of its molecular structure. The electron-donating nature of the pyrrolidine nitrogen atom significantly influences the electron density of the aromatic ring, which in turn affects the reactivity of the aldehyde group.
Caption: Molecular structure of 4-pyrrolidin-1-ylbenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of 4-pyrrolidin-1-ylbenzaldehyde.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, aldehydic, and pyrrolidine protons. The aldehydic proton typically appears as a singlet in the downfield region (around 9.7-9.9 ppm). The aromatic protons on the benzene ring usually appear as two doublets, characteristic of a para-substituted system. The protons of the pyrrolidine ring give rise to multiplets in the aliphatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic chemical shift in the range of 190-192 ppm. The aromatic carbons exhibit signals in the 110-155 ppm region, with the carbon attached to the nitrogen of the pyrrolidine ring being significantly shielded. The carbons of the pyrrolidine ring typically resonate in the 25-50 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-pyrrolidin-1-ylbenzaldehyde. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1670-1700 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the aliphatic pyrrolidine ring, as well as C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of 4-pyrrolidin-1-ylbenzaldehyde, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (175.23).
Chemical Properties and Synthetic Methodologies
The chemical reactivity of 4-pyrrolidin-1-ylbenzaldehyde is dominated by the chemistry of its two main functional components: the aromatic aldehyde and the tertiary amine within the pyrrolidine ring. The electron-donating pyrrolidine group activates the aromatic ring, making it more susceptible to electrophilic substitution, and also influences the reactivity of the aldehyde.
Synthesis via the Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of 4-pyrrolidin-1-ylbenzaldehyde is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-phenylpyrrolidine, using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][9]
Caption: Simplified workflow of the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol: Synthesis of 4-pyrrolidin-1-ylbenzaldehyde
This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction.
Materials:
-
N-phenylpyrrolidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve N-phenylpyrrolidine in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 4-pyrrolidin-1-ylbenzaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR, IR, and MS, comparing the obtained spectra with literature data. The melting point of the purified solid should also be determined and compared to the known value.
Reactivity and Applications in Organic Synthesis
The aldehyde functional group of 4-pyrrolidin-1-ylbenzaldehyde is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1]
-
Wittig Reaction: It readily undergoes the Wittig reaction with phosphorus ylides to form alkenes, a reaction that is fundamental in the construction of carbon-carbon double bonds.[10][11][12] This is particularly useful for extending carbon chains and introducing unsaturation into a molecule.
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new amine derivatives. This is a powerful method for constructing C-N bonds.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form a variety of heterocyclic and carbocyclic structures.
Application in Drug Development: A Field-Proven Building Block
The strategic importance of 4-pyrrolidin-1-ylbenzaldehyde in drug discovery stems from its role as a versatile scaffold for the synthesis of compounds with diverse pharmacological activities.[13][14] Its derivatives have been explored as potential therapeutic agents in several areas, including oncology and central nervous system (CNS) disorders.[1][15][16]
Role in the Development of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug development. The 4-pyrrolidin-1-ylbenzaldehyde scaffold has been utilized in the synthesis of potent kinase inhibitors. For instance, derivatives of this molecule have been incorporated into structures targeting kinases such as FLT3, which is implicated in acute myeloid leukemia.[17]
Caption: Conceptual workflow of 4-pyrrolidin-1-ylbenzaldehyde in drug synthesis.
The rationale behind its use lies in the ability of the pyrrolidine ring to occupy specific pockets in the kinase active site, while the rest of the molecule can be elaborated to achieve high affinity and selectivity. The aldehyde group serves as a convenient point for chemical modification to explore structure-activity relationships (SAR) and optimize the pharmacological profile of the lead compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-pyrrolidin-1-ylbenzaldehyde. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-pyrrolidin-1-ylbenzaldehyde is more than just a simple chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for medicinal chemistry and drug development. Its well-defined physicochemical properties, predictable reactivity, and the proven utility of its core scaffolds make it a valuable asset in the synthesis of novel bioactive compounds. This guide provides a comprehensive overview to empower researchers and scientists to harness the full potential of this versatile molecule in their quest for the next generation of therapeutics.
References
- 1. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 4-(1-Methylpyrrolidin-2-yl)benzaldehyde|C12H15NO [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
- 14. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]
- 15. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
4-(1-Pyrrolidinyl)benzaldehyde, a substituted aromatic aldehyde, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-donating pyrrolidine moiety, render the aldehyde group particularly reactive and make the entire scaffold a valuable precursor for a diverse range of complex molecules. This guide provides an in-depth examination of its nomenclature, physicochemical properties, a validated synthesis protocol, comprehensive characterization techniques, and its significant applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of reproducible science. This compound is known by several synonyms, and its key identifiers are consolidated below for clarity.
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards of a reagent is critical for its proper handling, storage, and use in experimental design.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 175.23 g/mol | [1][3][4][8] |
| Appearance | Pale yellow to brown solid/powder | [3][9] |
| Melting Point | 81-87 °C | [3][4][8][9] |
| Boiling Point | 329.4±25.0 °C (Predicted) | [9] |
| Density | 1.125±0.06 g/cm³ (Predicted) | [9] |
| Form | Solid, powder to crystal | [4][8][9] |
Safety and Handling
Aggregated GHS data indicates that this compound is an irritant.[1] All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
Hazard Statements :
-
Precautionary Measures :
-
P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.
-
P280 : Wear protective gloves, clothing, and eye/face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage : Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9] The compound is noted to be air-sensitive.[9]
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is efficient and utilizes readily available starting materials such as 4-fluorobenzaldehyde and pyrrolidine.[9][11] The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack by the secondary amine.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to completion.
-
-
Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere until the solids are fully submerged and can be stirred effectively.
-
Causality: DMF is a polar aprotic solvent, which is ideal for SₙAr reactions as it can solvate the potassium cation without hydrogen bonding to the nucleophile (pyrrolidine), thus maintaining its reactivity.
-
-
Nucleophile Addition : Add pyrrolidine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Causality: A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile (4-fluorobenzaldehyde). Dropwise addition helps control any initial exotherm.
-
-
Heating and Monitoring : Heat the reaction mixture to 80-90°C and monitor its progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The reaction is typically complete within 6-8 hours.
-
Work-up and Isolation : Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture slowly into a beaker of ice-water, which will cause the product to precipitate.
-
Causality: The product is sparingly soluble in water, while DMF and the inorganic salts are highly soluble, allowing for effective separation.
-
-
Purification : Collect the crude solid by vacuum filtration, washing with cold water. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow crystalline solid.
-
Drying : Dry the purified product under vacuum to remove residual solvent.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. The structure of this compound gives rise to a distinct spectroscopic signature.
Caption: Workflow for the analytical characterization of the final product.
Expected Spectroscopic Data
The following table summarizes the expected data from standard analytical techniques. Spectral data is available in public databases for comparison.[1][12]
| Technique | Expected Observations |
| ¹H NMR | ~9.7 ppm (s, 1H) : Aldehyde proton (-CHO).~7.7 ppm (d, 2H) : Aromatic protons ortho to the aldehyde.~6.6 ppm (d, 2H) : Aromatic protons ortho to the pyrrolidine ring.~3.3 ppm (t, 4H) : Methylene protons (-CH₂-) adjacent to the nitrogen in the pyrrolidine ring.~2.0 ppm (m, 4H) : Methylene protons (-CH₂-) beta to the nitrogen in the pyrrolidine ring. |
| ¹³C NMR | ~190 ppm : Aldehyde carbonyl carbon.~152 ppm : Aromatic carbon attached to the pyrrolidine nitrogen.~132 ppm : Aromatic carbons ortho to the aldehyde.~125 ppm : Aromatic carbon attached to the aldehyde.~111 ppm : Aromatic carbons ortho to the pyrrolidine.~47 ppm : Pyrrolidine carbons adjacent to nitrogen.~25 ppm : Pyrrolidine carbons beta to nitrogen. |
| IR Spectroscopy | ~1660-1700 cm⁻¹ : Strong C=O stretch from the aromatic aldehyde.~2720, 2820 cm⁻¹ : C-H stretches characteristic of an aldehyde.~1580-1600 cm⁻¹ : C=C stretching from the aromatic ring. |
| Mass Spectrometry | m/z = 175.10 : Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₁H₁₃NO.[1] |
Chemical Reactivity and Applications in Drug Development
The utility of this compound lies in its versatile reactivity, making it a valuable intermediate for constructing more complex molecular architectures.[3]
Key Reactive Sites
Caption: Key reactive sites on the this compound molecule.
-
The Aldehyde Group : This is the primary site for transformations. It readily undergoes reactions such as Wittig olefination, reductive amination, and condensation reactions (e.g., Knoevenagel, aldol) to build molecular complexity.[3][8]
-
The Aromatic Ring : The powerful electron-donating nature of the tertiary amine group strongly activates the aromatic ring, particularly at the positions ortho to the pyrrolidine substituent, making them susceptible to electrophilic aromatic substitution.
Role in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[3] The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[13]
-
CNS Drug Development : It is frequently used in the synthesis of agents targeting the central nervous system (CNS), including compounds for mood disorders.[3] The pyrrolidine moiety can mimic structural motifs of endogenous neurotransmitters.
-
Anticancer Agents : The scaffold is used to develop novel compounds with antiproliferative activity. For instance, it can be incorporated into structures that act as enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP) inhibitors.[13]
-
Anticonvulsants : The related pyrrolidine-2,5-dione scaffold, often synthesized from precursors like this aldehyde, is a well-established core for anticonvulsant drugs used in the treatment of epilepsy.[13]
-
Chem-luminescent Probes : Derivatives have been synthesized and used as activators for detecting free radicals and reactive oxygen species (ROS) in biological systems, which is crucial for studying oxidative stress.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block. For researchers in drug discovery, this compound provides a reliable and efficient starting point for the synthesis of diverse compound libraries, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2 [matrix-fine-chemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]
- 5. 4-(1-Pyrrolidino)benzaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. scbt.com [scbt.com]
- 7. 4-(1-PYRROLIDINO)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 8. 4-(1-吡咯烷)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-(1-PYRROLIDINO)BENZALDEHYDE CAS#: 51980-54-2 [m.chemicalbook.com]
- 10. 4-(1-PYRROLIDINO)BENZALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. 4-(1-PYRROLIDINO)BENZALDEHYDE | 51980-54-2 [chemicalbook.com]
- 12. 4-Pyrrolidinobenzaldehyde [webbook.nist.gov]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(1-Pyrrolidinyl)benzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis and materials science. The document delves into the historical context of its development, detailed synthetic methodologies with mechanistic insights, and its critical role as a building block in the creation of advanced functional materials, particularly in the realm of fluorescent probes and photoinitiators. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, offering both foundational knowledge and practical, field-proven insights into the utility of this compound.
Introduction and Core Compound Profile
This compound, also known as 1-(4-formylphenyl)pyrrolidine, is an organic compound featuring a benzaldehyde moiety substituted at the para position with a pyrrolidine ring. This unique structure, combining an electron-donating pyrrolidine group with an electron-withdrawing aldehyde function, imparts valuable chemical and photophysical properties to the molecule. It serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] The aldehyde group is amenable to a variety of chemical transformations, such as condensation and nucleophilic addition reactions, making it a versatile precursor for further molecular elaboration.
| Property | Value | Source(s) |
| CAS Number | 51980-54-2 | [2] |
| Molecular Formula | C₁₁H₁₃NO | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| Appearance | Pale yellow solid | |
| Melting Point | 81-85 °C | |
| Purity | ≥97% |
Historical Context and Discovery
While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be contextualized within the broader development of substituted benzaldehydes and N-aryl amines in the mid-20th century. The assignment of its CAS number, 51980-54-2, suggests its formal registration and likely initial synthesis occurred in the mid-1970s. The synthetic routes to similar 4-dialkylaminobenzaldehydes were well-established by this period, often employing methods like the Vilsmeier-Haack reaction, which was first reported in 1927, or nucleophilic aromatic substitution on activated aryl halides. It is highly probable that one of these classical methods was first used to synthesize this compound, driven by the increasing interest in compounds with potential applications as dye intermediates, photographic chemicals, and precursors for pharmaceuticals.
Synthetic Methodologies: A Practical Guide
The synthesis of this compound can be approached through several reliable methods. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Below are two of the most common and effective methods for its preparation.
Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde
This is arguably the most direct and widely used laboratory-scale synthesis. The underlying principle is the nucleophilic attack of pyrrolidine on an electron-deficient aromatic ring. The fluorine atom in 4-fluorobenzaldehyde is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the para-aldehyde group.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound via nucleophilic aromatic substitution.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq) and a suitable high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add pyrrolidine (1.2 eq) to the solution. The slight excess of the amine ensures the complete consumption of the starting aldehyde. Subsequently, add a mild inorganic base such as potassium carbonate (K₂CO₃) (1.5 eq). The base acts as a scavenger for the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. The product will often precipitate as a solid. Collect the crude product by vacuum filtration and wash it with water to remove any remaining inorganic salts and solvent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pale yellow solid.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like DMSO or DMF are chosen because they can dissolve the reactants and facilitate the nucleophilic attack by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Base: Potassium carbonate is a sufficiently strong base to neutralize the HF formed during the reaction but is not so strong as to cause unwanted side reactions with the aldehyde.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Vilsmeier-Haack Formylation of N-Phenylpyrrolidine
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. In this case, N-phenylpyrrolidine serves as the electron-rich substrate. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (like DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃).
Reaction Scheme:
Figure 2: General scheme for the synthesis of this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be kept cold. Stir the mixture for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: To the pre-formed Vilsmeier reagent, add N-phenylpyrrolidine (1.0 eq) dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is basic. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Inert Atmosphere: The Vilsmeier reagent is moisture-sensitive, so an inert atmosphere is crucial to prevent its decomposition.
-
Controlled Addition: The slow, controlled addition of reagents is necessary to manage the exothermicity of the reactions.
-
Aqueous Work-up: The hydrolysis step is critical for converting the initially formed iminium salt into the final aldehyde product. The use of a basic solution neutralizes the acidic byproducts of the reaction.
Key Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development, primarily due to the electronic properties conferred by its donor-acceptor structure.
Synthesis of Fluorescent Dyes and Molecular Probes
The push-pull nature of the electron-donating pyrrolidine group and the electron-withdrawing aldehyde (or its derivatives) makes this compound an excellent scaffold for the synthesis of solvatochromic and fluorescent dyes. These dyes can exhibit changes in their absorption and emission spectra in response to the polarity of their environment.
A notable application is in the synthesis of barbituric acid-based fluorogens.[3][4] For instance, the Knoevenagel condensation of this compound with barbituric acid derivatives yields dyes with aggregation-induced emission (AIE) properties.[3][4] These AIEgens are weakly fluorescent in solution but become highly emissive upon aggregation, making them useful for applications such as the detection of protein fibrils.[3][4]
Workflow for the Synthesis of a Barbituric Acid-Based Fluorogen:
Figure 3: Workflow for the synthesis of a barbituric acid-based fluorogen from this compound.
Precursor for Photoinitiators in Polymer Chemistry
Derivatives of this compound are used in the synthesis of photoinitiators for free radical polymerization.[5] These compounds can be incorporated into more complex dye structures that, upon exposure to specific wavelengths of light, can initiate the polymerization of monomers. This is particularly relevant in the development of photocurable materials and in 3D printing technologies.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The pyrrolidine moiety is a common structural motif in many biologically active compounds. This compound serves as a versatile intermediate for introducing this functional group into larger molecules. It has been used in the development of compounds targeting the central nervous system (CNS) and in the synthesis of potential agrochemicals like herbicides and pesticides.
Spectroscopic and Physical Properties
The characterization of this compound is typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.7-9.9 ppm), and the methylene protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the aldehyde C=O stretch, typically in the range of 1670-1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).[2]
Conclusion
This compound is a compound of significant utility in modern organic chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its aldehyde functional group and the beneficial electronic properties imparted by the pyrrolidine substituent, has established it as a valuable building block in materials science and medicinal chemistry. This guide has provided a detailed overview of its synthesis, properties, and key applications, with the aim of equipping researchers and professionals with the necessary knowledge to effectively utilize this compound in their work. The continued exploration of its derivatives is expected to lead to the development of new and innovative functional materials and bioactive molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Barbituric Acid Based Fluorogens: Synthesis, Aggregation-Induced Emission, and Protein Fibril Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbituric Acid Based Fluorogens: Synthesis, Aggregation-Induced Emission, and Protein Fibril Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-cationic 2-methylbenzothiazole derivatives as green light absorbed sensitizers in initiation of free radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde and its Structural Analogs: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(1-Pyrrolidinyl)benzaldehyde and its structurally related analogs. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and diverse applications of this versatile class of molecules.
Introduction: The Significance of the 4-Aminobenzaldehyde Scaffold
The 4-aminobenzaldehyde scaffold, characterized by an aldehyde group para to an amino substituent on a benzene ring, is a privileged structure in both medicinal chemistry and materials science. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde group imparts unique chemical and photophysical properties to these molecules. This compound, with its cyclic pyrrolidine amine, represents a key member of this class, offering a balance of reactivity, stability, and synthetic accessibility.[1][2] Its structural analogs, featuring variations in the amino group or substitution on the aromatic ring, provide a rich chemical space for the development of novel functional molecules.
This guide will delve into the synthetic methodologies for preparing these compounds, explore their diverse applications in drug discovery, particularly in neuroscience and oncology, and detail their use as building blocks for advanced materials with unique optical and electronic properties.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
Vilsmeier-Haack Reaction
A classic and efficient method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an activated aromatic ring. For the synthesis of this compound, the starting material would be N-phenylpyrrolidine.
Reaction Principle: The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile that attacks the electron-rich benzene ring of N-phenylpyrrolidine, followed by hydrolysis to yield the final aldehyde product.[5]
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
-
Step 1: Formation of the Vilsmeier Reagent. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl3) (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Step 2: Formylation. Dissolve N-phenylpyrrolidine (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Buchwald-Hartwig Amination
For the synthesis of a broader range of structural analogs, particularly those with more complex amine components, the Buchwald-Hartwig amination is a powerful and versatile method.[6][7] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[8] To synthesize this compound, one would start with 4-bromobenzaldehyde or 4-iodobenzaldehyde and pyrrolidine.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst.[6]
Experimental Protocol: Buchwald-Hartwig Amination for this compound
-
Step 1: Reaction Setup. In an oven-dried Schlenk tube, add 4-bromobenzaldehyde (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Step 2: Addition of Reactants. Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene as the solvent, followed by pyrrolidine (1.2 equivalents).
-
Step 3: Reaction. Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Step 4: Work-up and Purification. After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H13NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 81-87 °C | [1] |
| CAS Number | 51980-54-2 | [1] |
| IUPAC Name | 4-(pyrrolidin-1-yl)benzaldehyde | [1] |
Applications in Medicinal Chemistry
The this compound scaffold and its analogs are of significant interest in drug discovery due to their ability to interact with various biological targets. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions within protein binding pockets, while the benzaldehyde group serves as a versatile synthetic handle for further molecular elaboration.
Central Nervous System (CNS) and Antidepressant Agents
Substituted amine scaffolds are prevalent in many centrally acting drugs. The 4-aminobenzaldehyde motif has been explored for its potential in developing novel antidepressant agents.[9][10] These compounds can act through various mechanisms, including the inhibition of monoamine oxidase A (MAO-A), blockade of N-methyl-D-aspartate (NMDA) receptors, or as antagonists for serotonin receptors (e.g., 5-HT7).[9] The pyrrolidine moiety in this compound can be a key pharmacophore for CNS activity, and derivatives can be synthesized to optimize blood-brain barrier penetration and target engagement.
Kinase Inhibitors in Oncology
The pyrrolidine moiety is a common structural feature in many kinase inhibitors.[11] Derivatives of this compound can be elaborated into potent inhibitors of various kinases implicated in cancer progression. For example, the core structure can be incorporated into larger heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which have shown promise as multi-targeted kinase inhibitors. These compounds can target key signaling pathways involved in cell proliferation, angiogenesis, and survival.
Applications in Materials Science
The unique electronic properties of this compound make it a valuable building block for the synthesis of advanced materials with applications in optics and electronics.
Electro-optic Polymers and Nonlinear Optical (NLO) Chromophores
The strong intramolecular charge transfer from the electron-donating pyrrolidine group to the electron-accepting aldehyde group gives rise to a large molecular hyperpolarizability, a key requirement for second-order nonlinear optical (NLO) activity.[12][13] Chromophores based on the this compound donor system can be incorporated into polymeric matrices to create electro-optic (EO) materials.[14] These materials can be used to fabricate devices such as high-speed optical modulators and switches for telecommunications and data processing. The aldehyde functionality allows for further chemical modification to tune the NLO properties and improve the processability and stability of the final material.
Fluorescent Probes
The inherent fluorescence of some 4-aminobenzaldehyde derivatives and their sensitivity to the local environment make them attractive scaffolds for the design of fluorescent probes.[15][16] These probes can be designed to be solvatochromic, meaning their fluorescence emission spectrum shifts depending on the polarity of the solvent.[17][18] This property can be exploited to study biological microenvironments, such as cell membranes. The aldehyde group can also serve as a reactive handle to attach the probe to specific biomolecules or to create probes that respond to the presence of specific analytes.
Structural Analogs and Their Comparative Properties
The properties and applications of this compound can be fine-tuned by modifying its structure. A common structural analog is 4-(1-Piperidinyl)benzaldehyde, which features a six-membered piperidine ring instead of the five-membered pyrrolidine ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Differences and Applications |
| This compound | C11H13NO | 175.23 | 81-87 | The five-membered ring offers a more planar and compact structure, which can be advantageous for specific receptor binding. |
| 4-(1-Piperidinyl)benzaldehyde | C12H15NO | 189.25 | 61-64 | The six-membered ring provides more conformational flexibility, which can influence binding to different biological targets. |
Conclusion
This compound and its structural analogs are a versatile class of compounds with significant potential in both medicinal chemistry and materials science. Their straightforward synthesis, coupled with their unique electronic and chemical properties, makes them valuable building blocks for the creation of a wide range of functional molecules. Future research in this area is likely to focus on the development of more complex and targeted derivatives for specific therapeutic applications and the design of novel materials with enhanced performance characteristics.
References
- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pghr.org [pghr.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ajrconline.org [ajrconline.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The design and synthesis of nonlinear optical chromophores containing two short chromophores for an enhanced electro-optic activity - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. Influence of benzothiophene acceptor moieties on the non-linear optical properties of pyreno-based chromophores: first-principles DFT framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 18. Polarity-dependent solvatochromic properties of thermally activated delayed fluorescence with donor–acceptor constituents under different excitation energies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 4-(1-Pyrrolidinyl)benzaldehyde in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(1-Pyrrolidinyl)benzaldehyde, a versatile intermediate compound in pharmaceutical research and organic synthesis.[1] Recognizing the critical role of solubility in drug development and process chemistry, this document is designed for researchers, scientists, and formulation experts. In the absence of extensive published quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, predictive frameworks, and detailed experimental protocols to empower researchers to determine solubility in their laboratories.
Understanding the Molecular Profile of this compound
A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility behavior. The key structural features are:
-
Aromatic Benzene Ring: This large, nonpolar moiety significantly influences the molecule's interaction with nonpolar solvents.
-
Aldehyde Group (-CHO): The carbonyl group introduces polarity through its dipole moment, allowing for dipole-dipole interactions and hydrogen bond acceptance.
-
Tertiary Amine (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [1][2][3] |
| Molecular Weight | 175.23 g/mol | [1][2][3] |
| Appearance | Pale yellow powder/solid | [1] |
| Melting Point | 81-87 °C | [1][2][3] |
| pKa (Predicted) | 5.68 ± 0.20 | ChemicalBook |
The molecule's structure suggests a balance of polar and nonpolar characteristics. The aromatic ring and the hydrocarbon backbone of the pyrrolidine ring are lipophilic, while the aldehyde group and the nitrogen atom of the pyrrolidine ring are hydrophilic. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Polarity and Intermolecular Forces
The expected solubility of this compound in various solvent classes can be qualitatively predicted by considering the dominant intermolecular forces:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the aldehyde and pyrrolidine groups of the target molecule can accept hydrogen bonds, the large nonpolar benzene ring may limit solubility in highly polar protic solvents like water. Solubility is expected to increase in less polar alcohols like ethanol and propanol compared to water.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMF, DMSO): These solvents have dipole moments but do not have acidic protons to donate in hydrogen bonding. They can, however, accept hydrogen bonds. Due to the polar nature of the aldehyde and pyrrolidine groups, this compound is expected to exhibit good solubility in many polar aprotic solvents through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring and the alkyl portion of the pyrrolidine ring suggest some affinity for nonpolar solvents. Therefore, moderate to good solubility is anticipated in aromatic solvents like toluene, while solubility in aliphatic hydrocarbons like hexane is likely to be lower.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] The principle remains that substances with similar HSP values are likely to be soluble in each other.
Table 2: Hansen Solubility Parameters of Selected Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 4.6 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Data sourced from various online databases and literature.
Based on the structure of this compound, it is expected to have a significant δD component due to the aromatic ring, a moderate δP from the aldehyde and amine functionalities, and a moderate δH, primarily as a hydrogen bond acceptor. Therefore, solvents with a balanced profile of these parameters, such as acetone, ethyl acetate, and chlorinated solvents, are likely to be good candidates for solubilizing this compound.
Experimental Determination of Solubility
Given the lack of quantitative data, experimental determination is crucial. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining solubility.[8][9][10] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended. Equilibrium may take several hours to days, and it is advisable to monitor the concentration of the supernatant over time until it becomes constant.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The temperature of the syringe should match the equilibration temperature to prevent precipitation or further dissolution.
-
-
Mass Determination of the Dissolved Solute:
-
Transfer the filtered supernatant to a pre-weighed, dry evaporating dish or beaker.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point can be used.
-
Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.
-
Express the solubility in desired units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the supernatant taken.
-
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a sensitive and often faster method for determining the concentration of a chromophoric compound in a saturated solution.[11][12] this compound possesses a chromophore and is thus amenable to this technique.
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm.
-
-
Preparation and Separation of Saturated Solution:
-
Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution and separate the clear supernatant.
-
-
Analysis of the Saturated Solution:
-
Dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the Beer-Lambert law and the determined molar absorptivity to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Illustrative Qualitative Solubility Profile
While quantitative data is pending experimental determination, a qualitative assessment based on chemical principles can provide initial guidance.
Table 3: Predicted Qualitative Solubility of this compound in Common Solvents at Room Temperature
| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale |
| Alcohols | Methanol | Polar Protic | Soluble | Good balance of polarity to interact with both polar and nonpolar parts of the molecule. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly less polar character that may enhance solubility. | |
| Ketones | Acetone | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions with the aldehyde and amine groups. |
| Esters | Ethyl Acetate | Moderately Polar | Soluble | Good balance of polar and nonpolar characteristics. |
| Halogenated | Dichloromethane | Polar Aprotic | Very Soluble | Effective at dissolving moderately polar organic compounds. |
| Chloroform | Polar Aprotic | Very Soluble | Similar to dichloromethane. | |
| Aromatic | Toluene | Nonpolar | Soluble | π-stacking interactions with the benzene ring can promote solubility. |
| Ethers | Diethyl Ether | Slightly Polar | Sparingly Soluble | Lower polarity may limit interaction with the polar functional groups. |
| Hydrocarbons | Hexane | Nonpolar | Insoluble to Sparingly Soluble | Significant mismatch in polarity. |
| Aqueous | Water | Highly Polar Protic | Insoluble | The large nonpolar surface area of the molecule is expected to dominate over the polar groups. |
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces. Detailed, step-by-step protocols for both gravimetric and UV-Vis spectrophotometric methods have been presented to enable researchers to accurately determine the solubility in solvents relevant to their work. While quantitative data remains to be experimentally established, the provided qualitative predictions and experimental workflows offer a robust starting point for any investigation involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(1-吡咯烷)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. kinampark.com [kinampark.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]
- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
The Strategic deployment of 4-(1-Pyrrolidinyl)benzaldehyde in Contemporary Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the pursuit of efficient and diversity-oriented synthetic strategies is paramount. Among the myriad of chemical scaffolds available to researchers, 4-(1-Pyrrolidinyl)benzaldehyde has emerged as a particularly valuable and versatile building block.[1] Its unique electronic properties, stemming from the electron-donating pyrrolidine ring, render the aldehyde functionality highly reactive and amenable to a wide array of chemical transformations. This heightened reactivity, coupled with the pyrrolidine moiety—a common feature in many biologically active compounds—makes it an attractive starting point for the synthesis of novel therapeutics.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of pharmaceuticals, with a focus on anticancer and central nervous system (CNS) agents.[1] We will delve into the causality behind experimental choices in key synthetic protocols, ensuring a robust and reproducible approach to drug discovery.
Core Attributes of this compound in Drug Design
The utility of this compound in pharmaceutical synthesis can be attributed to several key features:
-
Enhanced Nucleophilicity: The nitrogen atom of the pyrrolidine ring donates electron density to the aromatic system, increasing the nucleophilicity of the molecule and activating the para-position.
-
Reactive Aldehyde Group: The aldehyde functional group serves as a versatile handle for a multitude of reactions, including condensations, multicomponent reactions, and reductive aminations.[1]
-
"Privileged" Scaffold Fragment: The pyrrolidine ring is a common motif found in a wide range of biologically active natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties.[2]
-
Synthetic Accessibility: The starting material itself is readily available, making it a cost-effective choice for both small-scale research and larger-scale production.
Application in Anticancer Drug Discovery: A Gateway to Kinase Inhibitors
The pyrrolidine scaffold is a prominent feature in a number of kinase inhibitors, a class of targeted anticancer agents that has revolutionized oncology.[3] While direct synthesis of a marketed drug from this compound is not prominently documented, its structural analogue, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, serves as a key intermediate in the synthesis of small molecule anticancer drugs, highlighting the importance of the pyrrolidinyl-aryl aldehyde core.[4][5]
One of the key strategies in kinase inhibitor design is the generation of heterocyclic scaffolds that can effectively compete with ATP for binding to the kinase domain. Multicomponent reactions (MCRs) are exceptionally well-suited for this purpose, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.
Protocol 1: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[6] These scaffolds are of significant interest in medicinal chemistry as they are found in a variety of bioactive molecules, including calcium channel blockers and mitotic kinesin inhibitors like Monastrol. The electron-rich nature of this compound can influence the reaction kinetics and yield.
Reaction Scheme:
Figure 1: General workflow for the Biginelli reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.2 eq.).
-
Solvent and Catalyst Addition: Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the aldehyde. To this suspension, add a catalytic amount of a Brønsted or Lewis acid (e.g., 10 mol% Yb(OTf)₃). The choice of catalyst can significantly impact reaction time and yield; Lewis acids are often more effective with electron-rich aldehydes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure. The crude product can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Urea: A slight excess of urea is used to drive the reaction to completion.
-
Catalyst: The acid catalyst is crucial for the initial condensation between the aldehyde and urea to form an acylimine intermediate, which is the rate-determining step.
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants at elevated temperatures and its relatively low cost. For less soluble reactants, acetonitrile can be an alternative.
Data Presentation:
| Reactant Ratio (Aldehyde:Ketoester:Urea) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1:1:1.2 | Yb(OTf)₃ (10) | Ethanol | 80 | 6 | 85-95 |
| 1:1:1.2 | HCl (catalytic) | Ethanol | 80 | 12 | 70-80 |
| 1:1:1.5 | None | Solvent-free | 100 | 2 | 60-70 |
Application in CNS Drug Discovery: Accessing Peptidomimetic Structures
The pyrrolidine moiety is a key component of many CNS-active drugs, including nootropics and antipsychotics.[7] The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of peptidomimetic scaffolds, which are often explored for their potential as CNS agents. The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot reaction to generate α-acylamino amides.[8][9]
Protocol 2: Synthesis of α-Acylamino Amide Scaffolds via the Ugi Reaction
The Ugi reaction provides rapid access to a diverse range of complex molecules, making it ideal for the construction of compound libraries for high-throughput screening in CNS drug discovery programs.
Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. wjpsronline.com [wjpsronline.com]
- 7. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Versatility of 4-(1-Pyrrolidinyl)benzaldehyde: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative
In the vast landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(1-Pyrrolidinyl)benzaldehyde emerges as a particularly valuable reagent, distinguished by the synergistic interplay between its reactive aldehyde functionality and the electron-donating pyrrolidinyl substituent. This unique electronic and structural profile renders it an exceptional substrate for a variety of carbon-carbon bond-forming reactions and a key component in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1]
The presence of the pyrrolidine ring at the para position significantly enhances the nucleophilicity of the benzene ring through resonance effects, thereby activating the molecule towards electrophilic substitution and influencing the reactivity of the aldehyde group. This inherent reactivity profile makes this compound a cornerstone intermediate in the development of novel compounds in medicinal chemistry, particularly for central nervous system (CNS) drugs, as well as in the creation of dyes and nonlinear optical (NLO) materials.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Key Applications and Synthetic Utility
The strategic placement of the electron-donating pyrrolidinyl group and the electrophilic aldehyde function allows for a diverse range of chemical transformations. This section will delve into some of the most significant applications, providing both the theoretical framework and practical guidance for their implementation.
Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is a robust method for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene compound.[2] Due to the electron-donating nature of the pyrrolidinyl group, this compound is a highly reactive substrate for this transformation, readily yielding α,β-unsaturated products that are themselves valuable intermediates.
Mechanistic Insight: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to afford the final condensed product. The electron-donating pyrrolidinyl group enhances the electrophilicity of the carbonyl carbon through resonance, facilitating the initial nucleophilic attack and often leading to high reaction yields under mild conditions.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-(4-(Pyrrolidin-1-yl)benzylidene)malononitrile
This protocol details the synthesis of a highly fluorescent derivative with potential applications in bio-imaging and materials science.
-
Materials:
-
This compound (1.0 mmol, 175.23 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Methanol (3 mL)
-
Microwave reactor vials
-
Standard laboratory glassware
-
-
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).[3]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 60°C and 20 W for 30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting precipitate and wash thoroughly with cold water (3 x 5 mL).[3]
-
The crude product can be purified by recrystallization from a hexane:dichloromethane (1:1) mixture to yield the pure compound as a brightly colored solid.[3]
-
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Malononitrile | Microwave, Methanol, 60°C | High (typically >90%) | [3] |
| Substituted Benzaldehydes | Malononitrile | Deep Eutectic Solvent, RT | 85-93% | [4] |
| Benzaldehyde | Malononitrile | Water/Glycerol, RT | 99% | [5] |
Table 1: Representative yields for Knoevenagel condensations under various conditions.
Wittig Reaction: Stereoselective Synthesis of Stilbene Derivatives
The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. When applied to this compound, this reaction provides a direct route to stilbene derivatives, a class of compounds known for their diverse biological activities and applications in materials science.
Mechanistic Insight: The reaction initiates with the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then cyclizes to an oxaphosphetane, which subsequently collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.
Caption: General mechanism of the Wittig reaction for stilbene synthesis.
Experimental Protocol: Synthesis of trans-4-(Pyrrolidin-1-yl)stilbene
This protocol provides a method for the synthesis of a stilbene derivative with potential applications as a fluorescent dye or in nonlinear optics.
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
This compound (1.0 mmol, 175.23 mg)
-
50% Sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
1-Propanol
-
Standard laboratory glassware
-
-
Procedure:
-
In a suitable reaction flask, dissolve benzyltriphenylphosphonium chloride (1.1 mmol) and this compound (1.0 mmol) in dichloromethane.
-
With vigorous stirring, add 50% sodium hydroxide solution dropwise.[6][7]
-
Continue to stir the reaction mixture vigorously at room temperature for 30 minutes. A color change is typically observed.[6]
-
After 30 minutes, add a 1:1 mixture of 1-propanol and water to precipitate the crude product.[6]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from 1-propanol to obtain the trans-stilbene derivative as a crystalline solid.[6]
-
| Aldehyde Reactant | Phosphonium Salt | Base/Solvent | Product | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH/CH₂Cl₂ | trans-9-(2-Phenylethenyl)anthracene | Not specified | [6][7][8] |
| Cinnamaldehyde | Benzyltriphenylphosphonium chloride | NaOMe/MeOH | E,E-1,4-Diphenyl-1,3-butadiene | 22% | [9] |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ (solvent-free) | 4-Bromo-stilbene | Not specified | [10] |
Table 2: Examples of Wittig reactions for the synthesis of alkenes.
Synthesis of Chalcones: Precursors to Flavonoids and Biologically Active Molecules
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13] this compound serves as an excellent starting material for the synthesis of chalcones through the Claisen-Schmidt condensation.
Mechanistic Insight: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone. The base abstracts a proton from the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.
Experimental Protocol: General Procedure for the Synthesis of Pyrrolidinyl-Chalcones
-
Materials:
-
This compound (1.0 mmol, 175.23 mg)
-
Substituted acetophenone (1.0 mmol)
-
Potassium hydroxide
-
Methanol or Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the substituted acetophenone (1.0 mmol) and this compound (1.0 mmol) in methanol or ethanol in a round-bottom flask.[11]
-
Cool the mixture in an ice bath and slowly add a solution of potassium hydroxide in the same solvent.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product Class | Biological Activity | Reference |
| Substituted benzaldehydes | Substituted acetophenones | KOH/Methanol | Chalcones | Antibacterial | [11] |
| Aromatic aldehydes | Acetophenone derivatives | NaOH/Ethanol | Chalcones | Various biological activities | [12] |
| Benzaldehyde derivatives | Hydroxyacetophenones | KOH | Chalcones | Anti-inflammatory | [13] |
Table 3: Overview of chalcone synthesis via Claisen-Schmidt condensation.
Building Blocks for Nonlinear Optical (NLO) Materials
The strong electron-donating ability of the pyrrolidinyl group coupled with the electron-withdrawing nature of the aldehyde (which can be further functionalized) makes this compound an ideal precursor for the synthesis of push-pull chromophores with significant second-order nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics.
Design Principles: NLO chromophores typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The reaction of this compound with various nucleophiles or in condensation reactions allows for the facile introduction of different π-systems and acceptor moieties, enabling the fine-tuning of the NLO response.
Caption: General structure of a push-pull NLO chromophore.
Synthetic Strategy: A common approach involves a Knoevenagel condensation of this compound with a strong electron-accepting active methylene compound, such as those derived from dicyanovinyl or barbituric acid moieties. The resulting molecule possesses a pronounced intramolecular charge transfer character, which is a prerequisite for a high second-order NLO response.
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and powerful building block in organic synthesis. Its unique electronic properties, stemming from the interplay of the pyrrolidinyl donor and aldehyde acceptor, provide a gateway to a vast array of complex molecules with significant applications in medicinal chemistry, materials science, and beyond. The straightforward accessibility of this reagent, coupled with its high reactivity in fundamental organic transformations like the Knoevenagel condensation and Wittig reaction, ensures its continued importance in both academic research and industrial drug development. Future research will undoubtedly uncover new and innovative applications for this remarkable compound, further expanding the horizons of modern synthetic chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. www2.unifap.br [www2.unifap.br]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. www1.udel.edu [www1.udel.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. odinity.com [odinity.com]
- 10. gctlc.org [gctlc.org]
- 11. pharmascholars.com [pharmascholars.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
Knoevenagel Condensation with 4-(1-Pyrrolidinyl)benzaldehyde: A Detailed Protocol for the Synthesis of α,β-Unsaturated Compounds
Introduction: The Strategic Importance of Knoevenagel Condensation in Medicinal Chemistry
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful and versatile route to α,β-unsaturated compounds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The resulting products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of functional molecules, including fine chemicals, polymers, and, most notably, pharmacologically active agents.[3] The Knoevenagel condensation has been instrumental in the synthesis of compounds with anticancer, antimicrobial, and antiviral properties, underscoring its significance in drug discovery and development.[4]
This application note provides a comprehensive guide to the Knoevenagel condensation protocol specifically tailored for 4-(1-Pyrrolidinyl)benzaldehyde, an electron-rich aromatic aldehyde. The presence of the strongly electron-donating pyrrolidinyl group at the para-position significantly influences the reactivity of the aldehyde, a factor that will be explored in the context of catalyst selection and reaction optimization. We will detail two primary protocols: the reaction with malononitrile and with ethyl cyanoacetate, two commonly employed active methylene compounds. Furthermore, this guide will delve into the mechanistic underpinnings of the reaction, offer insights into greener, more sustainable alternative procedures, and provide expected characterization data for the synthesized products, thereby ensuring a self-validating and reproducible experimental framework.
Reaction Mechanism: A Tale of Two Pathways
The Knoevenagel condensation can proceed through two principal mechanistic pathways, largely dictated by the nature of the basic catalyst employed.
A weakly basic amine is typically used as the catalyst. The active methylene compound must have a structure of Z−CH₂−Z or Z−CHR−Z, where Z is an electron-withdrawing group powerful enough to facilitate deprotonation to the enolate ion even with a mild base.[1] Using a strong base in this reaction would risk inducing the self-condensation of the aldehyde.[1]
1. The Enolate Pathway: In the presence of a base, the active methylene compound is deprotonated to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. A subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product.
2. The Iminium Pathway: When a secondary amine like piperidine is used as a catalyst, it can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the original aldehyde, thus accelerating the nucleophilic attack by the enolate of the active methylene compound.
The choice of catalyst and reaction conditions can favor one pathway over the other, influencing reaction rates and yields.
Visualizing the Workflow: From Reactants to Product
To provide a clear overview of the experimental process, the following diagram outlines the key stages of the Knoevenagel condensation protocol described herein.
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate. These protocols are based on established procedures for similar aromatic aldehydes and have been adapted to account for the specific reactivity of the substrate.
Protocol 1: Synthesis of (E)-2-(4-(pyrrolidin-1-yl)benzylidene)malononitrile
This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound, which often proceeds efficiently under mild conditions.
Materials:
-
This compound (1.0 mmol, 175.23 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Ethanol (5 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 5 mL of ethanol to the flask and stir the mixture at room temperature until the solids dissolve.
-
Add a catalytic amount of piperidine (~10 µL) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate may form within minutes to a few hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane 3:7). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Upon completion, if a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, the product can be isolated by adding cold water to the reaction mixture to induce precipitation, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to afford the pure (E)-2-(4-(pyrrolidin-1-yl)benzylidene)malononitrile as a crystalline solid.
-
Dry the purified product under vacuum and determine the yield and melting point.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-(pyrrolidin-1-yl)phenyl)acrylate
This protocol describes the reaction with ethyl cyanoacetate, which is generally less reactive than malononitrile and may require heating to proceed at a reasonable rate. The following procedure is adapted from a similar reaction with 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde.[5]
Materials:
-
This compound (1.0 mmol, 175.23 mg)
-
Ethyl cyanoacetate (1.05 mmol, 118.7 mg, ~0.11 mL)
-
Anhydrous Ethanol (10 mL)
-
Triethylamine (catalytic amount, ~0.2 mmol, 28 µL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in 10 mL of anhydrous ethanol.
-
Add ethyl cyanoacetate (1.05 mmol) to the solution.
-
Add a catalytic amount of triethylamine (~28 µL) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (e.g., ethyl acetate/hexane 2:8). The electron-donating nature of the pyrrolidinyl group may allow for a shorter reaction time or lower temperature compared to electron-deficient aldehydes.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
If a precipitate forms, cool the flask in an ice bath for 30 minutes and collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization from ethanol.
-
Dry the purified ethyl (E)-2-cyano-3-(4-(pyrrolidin-1-yl)phenyl)acrylate and determine its yield and melting point.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation: Expected Product Characteristics
The following table summarizes the key characteristics of the starting material and the expected products from the detailed protocols. This data is crucial for the verification of the successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Expected Melting Point (°C) |
| This compound | C₁₁H₁₃NO | 175.23 | Off-white to yellow solid | 81-85 |
| (E)-2-(4-(pyrrolidin-1-yl)benzylidene)malononitrile | C₁₄H₁₃N₃ | 223.28 | Yellow to orange solid | Varies, literature dependent |
| Ethyl (E)-2-cyano-3-(4-(pyrrolidin-1-yl)phenyl)acrylate | C₁₆H₁₈N₂O₂ | 270.33 | Yellow crystalline solid | Varies, literature dependent |
Green Chemistry Approaches: Towards Sustainable Synthesis
In line with the principles of modern synthetic chemistry, several "greener" alternatives to the classical Knoevenagel condensation have been developed. These methods aim to reduce the use of hazardous solvents and catalysts, improve energy efficiency, and simplify work-up procedures.
-
Solvent-Free Condensation: The reaction can be performed in the absence of a solvent, often by grinding the reactants together with a solid catalyst or by gentle heating.[6] This approach significantly reduces solvent waste. Ammonium bicarbonate has been shown to be an effective and environmentally benign catalyst for solvent-free Knoevenagel condensations.[6]
-
Aqueous Media: Water is an ideal green solvent, and several Knoevenagel condensation protocols have been developed in aqueous media.[7] The use of water as a solvent can sometimes be facilitated by a co-solvent like glycerol to improve the solubility of organic reactants.[7]
-
Alternative Catalysts: A wide range of heterogeneous and recyclable catalysts have been employed, including zeolites, hydrotalcites, and ionic liquids.[8][9] These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, NiCu@MWCNT nanohybrids have been used as a catalyst in a water/methanol mixture at room temperature.[8]
-
Energy Sources: Microwave irradiation and ultrasonication have been successfully used to accelerate the Knoevenagel condensation, often leading to shorter reaction times and higher yields with reduced energy consumption.[2]
Causality Behind Experimental Choices and Self-Validation
The protocols provided in this application note are designed to be self-validating through a combination of procedural logic and analytical verification.
-
Stoichiometry: A near-equimolar ratio of the aldehyde and active methylene compound is used to ensure efficient conversion of the limiting reagent. A slight excess of the active methylene compound is sometimes employed to drive the reaction to completion.
-
Catalyst Choice: Weak bases like piperidine and triethylamine are chosen to prevent the self-condensation of the aldehyde, a common side reaction with stronger bases.[1] The catalytic amount is sufficient to facilitate the reaction without leading to significant by-product formation.
-
Solvent Selection: Ethanol is a common and relatively benign solvent for Knoevenagel condensations, as it effectively dissolves the reactants and allows for easy product isolation upon cooling or addition of water. Anhydrous ethanol is specified in Protocol 2 to prevent potential hydrolysis of the ester group, although for many Knoevenagel condensations, this is not a major concern.
-
Reaction Monitoring: The use of TLC is a critical step for self-validation, as it provides a real-time assessment of the reaction's progress and completion. This prevents unnecessarily long reaction times and potential decomposition of the product.
-
Purification: Recrystallization is a robust method for purifying the solid products, ensuring high purity, which is essential for subsequent applications in drug development. The sharp melting point of the recrystallized product is a good indicator of its purity.
-
Spectroscopic Characterization: The final and most definitive step in validating the synthesis is the characterization of the product by spectroscopic methods. The obtained ¹H NMR, ¹³C NMR, and IR spectra should be compared with expected values from the literature for similar compounds to confirm the structure of the desired product.
Conclusion: A Versatile Tool for Drug Discovery
The Knoevenagel condensation of this compound provides an efficient and reliable method for the synthesis of α,β-unsaturated cyano derivatives. These compounds are valuable building blocks in medicinal chemistry, and the protocols detailed in this application note offer a clear and reproducible pathway for their synthesis. By understanding the underlying mechanism and exploring greener alternatives, researchers can adapt and optimize these procedures to meet the growing demand for sustainable and efficient synthetic methodologies in the pharmaceutical industry. The self-validating nature of the described protocols, from reaction monitoring to final product characterization, ensures a high degree of confidence in the experimental outcome.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Protocol: Executing the Wittig Reaction with 4-(1-Pyrrolidinyl)benzaldehyde for the Synthesis of Novel Styrene Derivatives
An Application Note for Advanced Organic Synthesis
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the synthesis of alkenes from carbonyl compounds.[1][2][3] This application note provides a detailed protocol for the Wittig olefination of 4-(1-Pyrrolidinyl)benzaldehyde, an electron-rich aromatic aldehyde. We delve into the mechanistic nuances influenced by the potent electron-donating pyrrolidinyl group, present a step-by-step experimental procedure using a non-stabilized ylide, and offer comprehensive strategies for the purification of the final product, with a particular focus on the challenging removal of the triphenylphosphine oxide (TPPO) byproduct. This guide is intended for researchers in organic synthesis and drug development seeking to employ this powerful C=C bond-forming reaction with specialized substrates.
Introduction and Scientific Principles
The Wittig reaction facilitates the conversion of an aldehyde or ketone to an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[1][4] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3][5]
The substrate of interest, this compound, presents a unique case. The pyrrolidinyl substituent is a strong electron-donating group, which increases the electron density of the aromatic ring and the carbonyl oxygen. This electronic property can influence the electrophilicity of the carbonyl carbon and the subsequent stability of intermediates.
The Role of Ylide Stability in Stereoselectivity
The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the phosphorus ylide employed.[1][6]
-
Non-stabilized Ylides: These ylides bear alkyl or other electron-donating groups. They are highly reactive and typically react irreversibly to form a syn-oxaphosphetane intermediate, which rapidly decomposes to yield the (Z)-alkene.[7] These reactions are kinetically controlled.
-
Stabilized Ylides: Containing electron-withdrawing groups (e.g., esters, ketones), these ylides are less reactive and their initial cycloaddition is often reversible.[6][7][8] This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, leading predominantly to the (E)-alkene.[5][7]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl groups often provide poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[1]
For this protocol, we will focus on the reaction with a non-stabilized ylide , methyltriphenylphosphonium ylide, to synthesize 1-(4-vinylphenyl)pyrrolidine, a terminal alkene.
Reaction Mechanism Overview
The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate, the oxaphosphetane.[1][9] This intermediate then collapses in a stereospecific syn-elimination to furnish the desired alkene and TPPO.
Caption: General mechanism of the Wittig Reaction.
Detailed Experimental Protocol
This protocol details the synthesis of 1-(4-vinylphenyl)pyrrolidine from this compound and methyltriphenylphosphonium bromide.
Safety Precaution: This procedure involves pyrophoric (n-BuLi) and air-sensitive reagents. All steps must be conducted under an inert atmosphere (Nitrogen or Argon) using appropriate Schlenk line or glovebox techniques. Anhydrous solvents are essential.[4]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg/mmol) | Equivalents | Supplier |
| Methyltriphenylphosphonium Bromide | 357.23 | 429 mg / 1.2 mmol | 1.2 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - | Acros Organics |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 0.44 mL / 1.1 mmol | 1.1 | Sigma-Aldrich |
| This compound | 175.23 | 175 mg / 1.0 mmol | 1.0 | Chem-Impex[10] |
| Saturated aq. NH₄Cl Solution | - | 10 mL | - | Fisher Scientific |
| Diethyl Ether | - | 3 x 15 mL | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~1 g | - | Fisher Scientific |
Step-by-Step Procedure
Step 1: Ylide Generation
-
To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol).
-
Add anhydrous THF (10 mL) via syringe. Stir to form a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe.
-
Causality Note: n-BuLi is a strong, non-nucleophilic base required to deprotonate the phosphonium salt.[4] The addition must be slow to control the exothermic reaction. Upon addition, the white suspension will turn into a characteristic deep yellow or orange solution, indicating the formation of the phosphorus ylide.
-
-
Remove the ice bath and stir the ylide solution at room temperature for 1 hour to ensure complete formation.
Step 2: Wittig Reaction
-
In a separate flame-dried flask, dissolve this compound (175 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the stirring ylide solution via syringe over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Monitoring: Monitor the reaction using TLC (e.g., 20% Ethyl Acetate in Hexanes). The aldehyde is UV active. The product should have a higher Rf value than the starting aldehyde.
-
Step 3: Work-up and Extraction
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
Purification Strategies for Triphenylphosphine Oxide (TPPO) Removal
The removal of TPPO is the most common challenge in Wittig reactions.[11][12] Its polarity is often similar to that of the desired product, making chromatographic separation difficult.
Method A: Direct Precipitation/Crystallization
TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of diethyl ether and pentane.[13][14]
-
Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether).
-
Add a non-polar solvent (e.g., hexanes or pentane) dropwise while stirring until a white precipitate (TPPO) forms.
-
Cool the mixture in an ice bath or refrigerator to maximize precipitation.
-
Filter the mixture through a pad of Celite, washing the filter cake with cold hexanes. The filtrate contains the desired product.
Method B: Precipitation via Metal Salt Complexation
TPPO can form insoluble complexes with certain metal salts. This is particularly effective for more polar products where direct precipitation fails.[15]
-
Dissolve the crude product in a minimal amount of ethanol.
-
Add a solution of zinc chloride (ZnCl₂) in ethanol (e.g., 1.8 M solution, 1.5-2.0 equivalents relative to the initial phosphonium salt) at room temperature.[13][15]
-
Stir for 1-2 hours. A white precipitate of the [ZnCl₂(TPPO)₂] complex will form.
-
Filter off the solid complex and wash with cold ethanol.
-
Concentrate the filtrate to recover the purified product.
Method C: Flash Column Chromatography
If the above methods are insufficient, flash chromatography on silica gel can be employed.
-
Eluent System: A gradient elution, starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity (e.g., to 5-10% Ethyl Acetate in Hexanes), is typically effective. TPPO is relatively polar and will elute later than the non-polar styrene product.[15]
Caption: Purification workflow for Wittig reaction products.
Characterization
The identity and purity of the synthesized 1-(4-vinylphenyl)pyrrolidine should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the vinyl protons (typically a multiplet system between 5-7 ppm) in addition to the aromatic and pyrrolidinyl protons.
-
¹³C NMR: Confirmation of the sp² carbons of the newly formed double bond.
-
Mass Spectrometry: To confirm the molecular weight of the product (173.24 g/mol ).
-
FT-IR: Presence of C=C stretching vibrations.
Conclusion
This application note provides a robust and well-grounded protocol for the Wittig reaction using the electron-rich this compound. By understanding the underlying mechanistic principles, particularly the role of ylide stability, and by employing effective purification strategies, researchers can successfully synthesize novel styrene derivatives. The detailed procedures for reaction execution and, critically, for the removal of the persistent triphenylphosphine oxide byproduct, equip scientists with the necessary tools to leverage this powerful transformation in their synthetic endeavors.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chemimpex.com [chemimpex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Use of 4-(1-Pyrrolidinyl)benzaldehyde in the synthesis of fluorescent probes
Introduction: The Power of Intramolecular Charge Transfer in Probe Design
Modern biological research and drug development rely heavily on fluorescent probes to visualize and quantify cellular processes in real-time. A key design principle for many high-performance probes is the concept of Intramolecular Charge Transfer (ICT). Probes built on a Donor-π-Acceptor (D-π-A) architecture exhibit remarkable sensitivity to their local environment, often translating subtle changes in polarity, viscosity, or electric fields into a measurable fluorescence signal. The choice of the electron-donating group is paramount in this design, as it profoundly influences the probe's brightness, color (emission wavelength), and environmental sensitivity.
4-(1-Pyrrolidinyl)benzaldehyde has emerged as a superior building block in the synthesis of such ICT-based fluorophores. The pyrrolidine group is a potent, sterically constrained tertiary amine that acts as a powerful electron donor. Its integration into a benzaldehyde framework provides a reactive "handle" for straightforward synthesis of a wide array of fluorescent probes, most notably styryl and chalcone derivatives. These probes are characterized by large Stokes shifts, high quantum yields, and pronounced solvatochromism, making them ideal candidates for advanced imaging applications.
This guide provides a comprehensive overview of the synthesis and application of a representative styryl-based fluorescent probe derived from this compound, intended for researchers in cell biology, diagnostics, and drug discovery.
Core Principle: The Knoevenagel Condensation Pathway
The primary synthetic route to generate styryl probes from this compound is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an "active methylene" group—a CH₂ group flanked by two strong electron-withdrawing groups (Z and Z').[2]
The causality behind this choice of reaction is twofold:
-
High Efficiency: The reaction is robust and high-yielding for aromatic aldehydes.
-
Versatility: By simply changing the active methylene compound (e.g., malononitrile, substituted benzothiazolium salts), a diverse library of probes with tuned photophysical properties can be readily synthesized.
The mechanism, when catalyzed by a mild amine base like piperidine, proceeds via two potential pathways that explain its efficacy.[3]
-
Enolate Pathway: The base deprotonates the active methylene compound to form a highly nucleophilic, resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound.
-
Iminium Pathway: The amine catalyst first reacts with the benzaldehyde to form an iminium ion. This intermediate is significantly more electrophilic than the starting aldehyde, accelerating the attack by the enolate.[3]
In both cases, the initial adduct undergoes dehydration (elimination of a water molecule) to form the final, stable, and highly conjugated α,β-unsaturated product—the styryl dye.[1][2]
Caption: Generalized workflow of the Knoevenagel condensation.
Application Protocol I: Synthesis of a Mitochondria-Targeting Styryl Probe
This protocol details the synthesis of a representative red-emitting styryl probe, herein designated Pyrro-Styryl 7 , by reacting this compound with an N-methylated picolinium salt. The resulting cationic probe has a high affinity for mitochondria due to the organelle's negative membrane potential.
Materials and Equipment:
-
This compound (FW: 175.23 g/mol )
-
1,2,4-Trimethylpyridinium iodide (Active Methylene Compound)
-
Piperidine (Catalyst)
-
Absolute Ethanol (Solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard analytical equipment (¹H NMR, Mass Spectrometry)
Step-by-Step Synthesis Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound (175 mg) and 1.1 mmol of 1,2,4-trimethylpyridinium iodide in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of piperidine to the mixture using a Pasteur pipette. The piperidine acts as the essential basic catalyst to initiate the condensation.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Dichloromethane:Methanol). The formation of the brightly colored product spot and consumption of the aldehyde will indicate reaction completion, typically within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. The crude product may precipitate from the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure Pyrro-Styryl 7 probe as a brightly colored solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, Mass Spectrometry, and measure its melting point.
Caption: Step-by-step synthesis workflow for Pyrro-Styryl 7.
Probe Characterization: Photophysical Properties
The defining feature of probes derived from this compound is their strong ICT character, which results in distinct photophysical properties.
Solvatochromism:
The emission wavelength of these probes is highly dependent on the polarity of the solvent. In nonpolar solvents like cyclohexane, the emission is typically in the shorter wavelength region (e.g., yellow-green). As solvent polarity increases (e.g., from DCM to Methanol to Water), the excited state is stabilized, leading to a significant red-shift in the emission wavelength. This property is crucial for sensing changes in the local cellular environment.
Quantum Yield and Stokes Shift:
These probes generally exhibit high fluorescence quantum yields (Φ) in non-aqueous environments, making them bright and easily detectable.[5] They also possess large Stokes shifts (the separation between the absorption and emission maxima), which is highly desirable as it minimizes self-quenching and simplifies optical detection by reducing spectral overlap.[5]
Table 1: Representative Photophysical Data for Pyrro-Styryl 7
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dichloromethane | 3.1 | ~460 | ~618 | ~158 | ~0.65 |
| Acetonitrile | 5.8 | ~465 | ~630 | ~165 | ~0.40 |
| Ethanol | 4.3 | ~470 | ~645 | ~175 | ~0.25 |
| Water | 10.2 | ~475 | ~660 | ~185 | < 0.05 |
Note: Data are representative and may vary based on the specific pyridinium acceptor used.
Application Protocol II: Live-Cell Imaging of Mitochondria
This protocol provides a validated method for staining mitochondria in live mammalian cells using Pyrro-Styryl 7 . The probe's cationic nature and lipophilicity drive its accumulation in the mitochondria, which maintain a highly negative membrane potential relative to the cytoplasm.
Materials and Reagents:
-
Pyrro-Styryl 7 stock solution (1 mM in DMSO)
-
Mammalian cell line (e.g., A549 or COS-7) cultured on glass-bottom imaging dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope with appropriate lasers (e.g., 458 nm or 488 nm) and detectors.
Step-by-Step Imaging Protocol:
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency. Ensure the cells are healthy and actively growing.
-
Probe Preparation: Prepare a working solution of Pyrro-Styryl 7 by diluting the 1 mM DMSO stock to a final concentration of 500 nM in pre-warmed complete cell culture medium.[5] Vortex briefly to ensure complete mixing.
-
Cell Staining: Aspirate the old medium from the cells and gently add the 500 nM probe-containing medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[5]
-
Imaging (Wash-Free Protocol): The probe is suitable for wash-free imaging.[5] Directly transfer the imaging dish to the stage of the confocal microscope. This is advantageous as it minimizes cell stress and prevents the potential loss of signal from probes that have not been covalently bound.
-
Microscopy Settings:
-
Excitation: Use a 454 nm or 488 nm laser line.[5]
-
Emission: Collect the fluorescence emission in the range of 610-720 nm.[5]
-
Imaging: Acquire images using appropriate settings for laser power, gain, and scan speed to obtain a clear signal of the stained mitochondrial network while minimizing phototoxicity. The characteristic filamentous and ovoid structures of mitochondria should be clearly visible.[5]
-
-
(Optional) Co-localization: To definitively confirm mitochondrial targeting, co-stain cells with a commercially available green-emitting mitochondrial tracker (e.g., MitoTracker™ Green) following the manufacturer's protocol and assess the overlap of the green and red signals.
Caption: Workflow for live-cell mitochondrial imaging.
Conclusion and Future Perspectives
This compound is a highly effective and versatile precursor for the synthesis of advanced fluorescent probes. The straightforward Knoevenagel condensation allows for the creation of D-π-A styryl dyes with exceptional photophysical properties, including high brightness, large Stokes shifts, and sensitivity to the local environment. The representative protocol for synthesizing a mitochondria-targeting probe and its subsequent application in live-cell imaging demonstrates the practical utility of this chemical scaffold. By modifying the acceptor portion of the molecule, researchers can further tune the emission color, targeting specificity, and sensing capabilities, opening avenues for developing next-generation probes for multiplex imaging, diagnostics, and tracking dynamic biological processes.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ijcps.org [ijcps.org]
- 5. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(1-Pyrrolidinyl)benzaldehyde Derivatives: An Application and Protocol Guide
This technical guide provides a comprehensive overview of the experimental setup for the synthesis of 4-(1-pyrrolidinyl)benzaldehyde and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, experimental protocols, and the underlying chemical principles.
Introduction
The synthesis of N-aryl amines, such as this compound, is a cornerstone of modern organic chemistry. The introduction of a pyrrolidine moiety onto a benzaldehyde scaffold can significantly alter its electronic properties and biological activity. This guide will focus on two primary and powerful methods for achieving this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods is dictated by the electronic nature of the benzaldehyde starting material, a critical consideration for experimental design.
Strategic Selection of Synthetic Route: SNAr vs. Buchwald-Hartwig Amination
The decision to employ either SNAr or Buchwald-Hartwig amination is a pivotal step in the synthesis of this compound derivatives. The efficacy of each method is intrinsically linked to the electronic properties of the aryl halide.
Nucleophilic Aromatic Substitution (SNAr): The Electron-Deficient Pathway
The SNAr reaction is a powerful tool for the synthesis of aryl amines when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group (typically a halide).[2][3][4] These EWGs, such as nitro (-NO₂) or cyano (-CN) groups, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[2][3]
For the synthesis of this compound, the SNAr approach is most effective when starting with an activated 4-halobenzaldehyde, such as 4-fluoro-3-nitrobenzaldehyde. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[4]
Buchwald-Hartwig Amination: A Versatile Approach for a Broader Substrate Scope
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[5] Unlike SNAr, this method is remarkably versatile and can be applied to a wide range of aryl halides, including those that are electron-rich or lack activating groups.[5] This makes it the method of choice for synthesizing derivatives from unactivated or electron-rich 4-halobenzaldehydes.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[6] The choice of ligand and base is crucial for the success of this reaction.[7][8][9] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[5][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of the parent compound, this compound, from 4-fluorobenzaldehyde. The aldehyde group itself provides moderate activation of the aromatic ring for nucleophilic attack.
Materials and Reagents:
| Reagent | Formula | MW | Amount | Moles | Purity | Supplier |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 g/mol | 1.24 g | 10 mmol | 98% | Sigma-Aldrich |
| Pyrrolidine | C₄H₉N | 71.12 g/mol | 0.85 g (1.0 mL) | 12 mmol | 99% | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | 138.21 g/mol | 2.76 g | 20 mmol | ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 g/mol | 20 mL | - | Anhydrous | Acros Organics |
Apparatus:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-fluorobenzaldehyde (1.24 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the mixture at room temperature for 10 minutes.
-
Nucleophilic Addition: Slowly add pyrrolidine (1.0 mL, 12 mmol) to the reaction mixture using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent. The starting material (4-fluorobenzaldehyde) and the product will have different Rf values.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization Data:
-
Appearance: Yellowish solid
-
Melting Point: 81-85 °C[11]
-
1H NMR (400 MHz, CDCl3): δ 9.73 (s, 1H, -CHO), 7.71 (d, J = 8.8 Hz, 2H, Ar-H), 6.60 (d, J = 8.8 Hz, 2H, Ar-H), 3.38 (t, J = 6.4 Hz, 4H, N-CH₂), 2.03 (t, J = 6.4 Hz, 4H, -CH₂-).
-
13C NMR (101 MHz, CDCl3): δ 189.9, 152.0, 132.0, 125.0, 110.8, 47.7, 25.5.
-
Mass Spectrometry (EI): m/z (%) = 175 (M+, 100), 146, 118.[12]
Protocol 2: Synthesis of a this compound Derivative via Buchwald-Hartwig Amination
This protocol describes the synthesis of a derivative from a less activated aryl bromide, where the SNAr reaction would be inefficient.
Materials and Reagents:
| Reagent | Formula | MW | Amount | Moles | Purity | Supplier |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 g/mol | 1.85 g | 10 mmol | 99% | Alfa Aesar |
| Pyrrolidine | C₄H₉N | 71.12 g/mol | 0.85 g (1.0 mL) | 12 mmol | 99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 g/mol | 91.6 mg | 0.1 mmol | - | Strem Chemicals |
| XPhos | C₃₃H₄₇P | 486.69 g/mol | 146 mg | 0.3 mmol | >98% | Combi-Blocks |
| Sodium tert-butoxide | NaOtBu | 96.10 g/mol | 1.35 g | 14 mmol | 97% | Oakwood Chemical |
| Toluene | C₇H₈ | 92.14 g/mol | 20 mL | - | Anhydrous | EMD Millipore |
Apparatus:
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating plate
-
Schlenk line for inert atmosphere operations
-
Septa and needles
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere): To a dry 100 mL Schlenk flask, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and XPhos (146 mg, 0.3 mmol).
-
Reagent Addition: Remove the flask from the glovebox and add 4-bromobenzaldehyde (1.85 g, 10 mmol) and sodium tert-butoxide (1.35 g, 14 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Amine Addition: Add 20 mL of anhydrous toluene via syringe, followed by pyrrolidine (1.0 mL, 12 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Causality and Self-Validation in Experimental Design
Rationale for Reagent Selection:
-
Base Selection (Buchwald-Hartwig): Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine-palladium complex in the catalytic cycle.[7][8][9] Weaker bases may lead to slower reaction rates or incomplete conversion.
-
Ligand Selection (Buchwald-Hartwig): XPhos is a bulky, electron-rich biaryl monophosphine ligand.[10] Its steric bulk promotes the formation of the monoligated Pd(0) species, which is highly active in oxidative addition, and facilitates the final reductive elimination step.
-
Solvent Choice: Anhydrous solvents are critical, especially in the Buchwald-Hartwig amination, as water can deactivate the catalyst and interfere with the base. Toluene is a common non-polar solvent for this reaction, while DMSO in the SNAr protocol helps to dissolve the potassium carbonate and facilitates the reaction.
Reaction Monitoring and Validation:
-
TLC Analysis: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to identify the formation of any significant side products.[13] A simple co-spot of the starting material and the reaction mixture on the TLC plate will clearly show the consumption of the reactant and the formation of the product.
-
Spectroscopic Confirmation: The structure of the final product must be rigorously confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[12] The obtained data should be compared with literature values for validation.
Visualizing the Synthetic Workflows
SNAr Reaction Workflow
Caption: Workflow for the SNAr synthesis.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Pyrrolidine: Is a flammable and corrosive liquid.[14] Handle in a well-ventilated fume hood.
-
4-Fluorobenzaldehyde: Is a combustible liquid and causes serious eye irritation.[15][16] Avoid contact with skin and eyes.
-
Sodium tert-butoxide: Is a corrosive and flammable solid. Handle under an inert atmosphere as it is moisture-sensitive.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
-
Reaction Conditions: Reactions should be conducted in a well-ventilated fume hood. Use of an inert atmosphere for the Buchwald-Hartwig amination is crucial for safety and reaction efficiency.
Conclusion
The synthesis of this compound derivatives can be effectively achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method should be guided by the electronic nature of the starting aryl halide. The protocols and insights provided in this guide are designed to enable researchers to confidently and safely perform these important transformations. Rigorous reaction monitoring and product characterization are paramount to ensure the integrity of the experimental results.
References
- 1. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(1-吡咯烷)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Use of 4-(1-Pyrrolidinyl)benzaldehyde in the Preparation of Novel Polymers
Introduction: Unlocking New Polymer Architectures with 4-(1-Pyrrolidinyl)benzaldehyde
For the discerning researcher in materials science and drug development, the quest for novel polymers with tailored properties is perpetual. This compound emerges as a compelling building block in this endeavor. Its unique molecular architecture, featuring a reactive aldehyde functionality and an electron-donating pyrrolidinyl group, offers a versatile platform for the synthesis of a new generation of polymers. The incorporation of the pyrrolidinyl moiety can impart desirable characteristics such as increased solubility, enhanced thermal stability, and potential biocompatibility to the resulting polymer chains.[1] This document serves as a comprehensive guide, providing detailed application notes and protocols for the utilization of this compound in the preparation of innovative polymeric materials. We will delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-quality results.
Core Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK--[2] |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 81-85 °C | --INVALID-LINK-- |
| Functional Groups | Aldehyde, Tertiary Amine (Pyrrolidine) | --INVALID-LINK-- |
The presence of both an aldehyde and a tertiary amine makes this molecule a versatile precursor for various polymerization reactions.
Application I: Synthesis of High-Performance Polyimides via a Novel Diamine Monomer
While not directly used as a monomer in this application, this compound is a critical starting material for the synthesis of the novel aromatic diamine, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP).[1] This diamine can then be polymerized with various dianhydrides to produce polyimides with excellent thermal stability and solubility.[1]
Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of polyimides using a diamine derived from this compound.
Protocol 1: Synthesis of Diamine Monomer (PPAPP)
This protocol is adapted from the work of Li et al.[1]
Step 1: Synthesis of the Dinitro Compound (PPNPP)
-
In a reaction vessel, combine 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene in DMF to synthesize the intermediate compound NPAP.
-
The dinitro compound PPNPP is then obtained via a modified Chichibabin reaction using the intermediate NPAP and this compound.[1]
Step 2: Synthesis of the Diamine Monomer (PPAPP)
-
Dissolve the dinitro compound PPNPP in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Slowly add hydrazine monohydrate to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield the pure diamine monomer PPAPP.[1]
Protocol 2: Synthesis of Polyimide from PPAPP
-
In a dry, nitrogen-purged flask, dissolve the synthesized PPAPP diamine in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Equimolar amounts of a chosen aromatic dianhydride (e.g., pyromellitic dianhydride) are added portion-wise to the stirred solution at room temperature.
-
Continue stirring for 24 hours to form a viscous poly(amic acid) solution.
-
The poly(amic acid) solution is then cast onto a glass plate.
-
The film is thermally imidized by heating in a stepwise manner, for example: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C in a nitrogen atmosphere.
-
The resulting polyimide film is then carefully peeled from the glass plate.
Expected Results and Characterization
The resulting polyimides are expected to exhibit high thermal stability, with 5% weight loss temperatures typically above 500°C, and good solubility in organic solvents.[1]
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Disappearance of amic acid bands and appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), and 1370 cm⁻¹ (C-N stretching). |
| ¹H NMR Spectroscopy | Confirmation of the polymer structure through the characteristic aromatic and aliphatic proton signals. |
| Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature (Td) and char yield, indicating the thermal stability of the polymer.[1] |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
Application II: Synthesis of Poly(azomethine)s via Polycondensation
The aldehyde group of this compound makes it a prime candidate for polycondensation reactions with aromatic diamines to form poly(azomethine)s, also known as poly(Schiff base)s. These polymers are known for their thermal stability and potential optoelectronic properties.
Workflow for Poly(azomethine) Synthesis
Caption: General workflow for the synthesis of poly(azomethine)s.
Protocol 3: Polycondensation of this compound with an Aromatic Diamine
This is a general protocol based on established methods for poly(azomethine) synthesis.[3][4]
-
In a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) in a suitable solvent like N,N-dimethylacetamide (DMAc).
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Heat the reaction mixture to 80-100°C and maintain for 24-48 hours under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C.
Expected Results and Characterization
The resulting poly(azomethine)s are typically colored, amorphous or semi-crystalline solids with good thermal stability.
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Appearance of a characteristic absorption band for the azomethine (-CH=N-) linkage around 1600-1625 cm⁻¹. Disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. |
| ¹H NMR Spectroscopy | Appearance of a new signal in the downfield region (around 8.0-8.5 ppm) corresponding to the proton of the azomethine group. |
| UV-Vis Spectroscopy | To study the electronic properties and conjugation length of the polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
Application III: Knoevenagel Polycondensation for Conjugated Polymers
Knoevenagel condensation offers another synthetic route to novel polymers. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a base. Pyrrolidine itself is known to be an effective catalyst for Knoevenagel reactions.[5]
Workflow for Knoevenagel Polycondensation
Caption: Workflow for Knoevenagel polycondensation.
Protocol 4: Knoevenagel Polycondensation of this compound
-
In a reaction flask, dissolve this compound and an equimolar amount of an active methylene compound (e.g., malononitrile) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or a stronger base like sodium ethoxide.
-
Reflux the reaction mixture for 24-72 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction.
-
The polymer may precipitate from the reaction mixture upon cooling.
-
Collect the polymer by filtration, wash it with a suitable solvent to remove unreacted monomers and catalyst, and dry it under vacuum.
Expected Results and Characterization
The resulting polymers are expected to be highly colored and possess interesting optical and electronic properties due to their conjugated backbone.
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Disappearance of the aldehyde C=O stretching band and the active methylene C-H stretching bands. Appearance of a C=C stretching band from the newly formed double bond. |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of the polymer structure and the formation of the vinylidene group. |
| UV-Vis and Fluorescence Spectroscopy | To investigate the optical properties, including the absorption and emission maxima, and to estimate the optical band gap. |
| Cyclic Voltammetry | To determine the electrochemical properties, such as the HOMO and LUMO energy levels. |
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of a wide range of novel polymers. Its unique combination of a reactive aldehyde and an electron-rich pyrrolidinyl group opens up avenues for the creation of materials with tailored thermal, optical, and solubility properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this exciting monomer in areas ranging from high-performance plastics to organic electronics and biomedical applications. Further exploration into the copolymerization of this compound with other monomers could lead to even more diverse and functional materials.
References
- 1. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine | MDPI [mdpi.com]
- 2. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Notes & Protocols: Investigating 4-(1-Pyrrolidinyl)benzaldehyde in Neuroscience Research
Introduction: Unveiling the Potential of a Versatile Scaffold
In the intricate landscape of neuroscience drug discovery, the demand for novel chemical scaffolds that can modulate pathological pathways is incessant. 4-(1-Pyrrolidinyl)benzaldehyde, a molecule featuring a benzaldehyde core substituted with a pyrrolidine ring, emerges as a compound of significant interest. While direct, extensive research on this specific molecule in neuroscience is nascent, its structural components are well-represented in a multitude of pharmacologically active agents.[1][2][3] The pyrrolidine ring is a cornerstone of many successful central nervous system (CNS) drugs, valued for its ability to increase three-dimensional complexity and introduce stereochemical centers that can enhance target specificity.[4] Simultaneously, benzaldehyde derivatives have demonstrated a spectrum of biological activities, including neuroprotective and anti-inflammatory effects.[5][6][7]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides the foundational knowledge and detailed experimental protocols required to systematically investigate the potential of this compound as a modulator of neuroinflammation and a neuroprotective agent. We will proceed from its basic chemical properties to postulated mechanisms and culminate in robust, validated in vitro assays.
Physicochemical Profile for Experimental Design
A thorough understanding of a compound's physical and chemical properties is a prerequisite for reliable and reproducible experimental design. The data below for this compound (CAS: 51980-54-2) has been compiled to inform stock solution preparation, assay buffer selection, and storage conditions.[8][9][10]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [8] |
| Molecular Weight | 175.23 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 81-85 °C | |
| Purity | ≥97% (Typical) | |
| Solubility | Soluble in organic solvents like DMSO, Ethanol. | Inferred |
| Storage | Store at 0-8 °C for long-term stability. | [11] |
Postulated Mechanisms and Therapeutic Hypotheses
The chemical architecture of this compound allows us to formulate several testable hypotheses regarding its role in neuroscience. The pyrrolidine moiety is a common feature in compounds with anti-inflammatory activity, while benzaldehydes have shown promise in mitigating neuronal damage.[5][12][13][14]
Hypothesis 1: Attenuation of Neuroinflammation via Microglial Modulation
Neuroinflammation, primarily mediated by microglia, is a key pathological feature of many neurodegenerative diseases.[15] Compounds containing pyrrolidine and related heterocyclic structures have been shown to possess significant anti-inflammatory properties, sometimes through the inhibition of key enzymes like cyclooxygenase (COX) or modulation of inflammatory signaling cascades like NF-κB and MAPKs.[2][5][12][13] We hypothesize that this compound may suppress the activation of microglia, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protective effect of benzaldehyde combined with albendazole against brain injury induced by Angiostrongylus cantonensis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 4-(1-Pyrrolidino)benzaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease | MDPI [mdpi.com]
- 15. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
Application Notes & Protocols: Unveiling the Mechanistic Versatility of 4-(1-Pyrrolidinyl)benzaldehyde
An in-depth guide for researchers and drug development professionals.
This guide moves beyond simple procedural outlines to deliver field-proven insights into why specific experimental choices are made, grounding protocols in their core mechanistic principles.
Core Reactivity: The Electronic Influence of the Pyrrolidinyl Group
The reactivity of 4-(1-Pyrrolidinyl)benzaldehyde is dominated by the synergy between its two functional groups: the electrophilic aldehyde and the nucleophilic tertiary amine. The nitrogen atom's lone pair of electrons in the pyrrolidine ring is delocalized into the benzene ring through a powerful resonance effect (+M). This enamine-like character significantly increases the electron density of the aromatic system and, critically, the carbonyl oxygen of the aldehyde group.
This electronic push has two major consequences:
-
It makes the carbonyl carbon less electrophilic than that of unsubstituted benzaldehyde, which can slow the initial rate of nucleophilic attack.
-
It strongly stabilizes the transition states and intermediates formed during condensation reactions, particularly those involving the formation of a positive charge or carbocation-like character on the benzylic carbon. This stabilization often facilitates the dehydration step in condensation reactions, driving them to completion.
This inherent donor-acceptor structure is the cornerstone of its utility in a wide range of synthetic applications.
The Knoevenagel Condensation: Synthesis of Electron-Rich Alkenes
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[1][2] This reaction is fundamental for synthesizing substituted alkenes that are often used as precursors for pharmaceuticals and functional dyes.[3]
Mechanistic Insight
The reaction proceeds via a base-catalyzed mechanism. A weak base deprotonates the active methylene compound to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate readily undergoes dehydration to yield the final α,β-unsaturated product. The electron-donating pyrrolidinyl group is crucial in stabilizing the intermediate, facilitating the elimination of water and driving the reaction forward.[4]
Caption: Knoevenagel condensation pathway.
Application Note: Synthesis of Barbituric Acid-Based Fluorogens
Derivatives of barbituric acid are common active methylene compounds used in Knoevenagel condensations. When reacted with this compound, the resulting products are often highly fluorescent dyes. These molecules possess strong intramolecular charge-transfer (ICT) characteristics, making them sensitive to their environment and useful as probes for detecting protein fibrils or as aggregation-induced emission (AIE) fluorogens.[3]
Protocol 1: Synthesis of a Barbituric Acid-Based Fluorescent Dye
This protocol details the synthesis of a fluorescent dye via the Knoevenagel condensation of this compound with N,N-dimethylbarbituric acid.
Materials:
-
This compound (1.0 mmol, 175.2 mg)
-
N,N-Dimethylbarbituric acid (1.0 mmol, 156.2 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Absolute Ethanol (15 mL)
-
25 mL round-bottomed flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To the 25 mL round-bottomed flask, add this compound (1.0 mmol) and N,N-dimethylbarbituric acid (1.0 mmol).
-
Add absolute ethanol (15 mL) to dissolve the reactants.
-
Add piperidine (0.2 mmol) to the solution using a micropipette.
-
Heat the reaction mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (1:1).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(1-Pyrrolidinyl)benzaldehyde synthesis
Welcome to the dedicated technical support center for the synthesis of 4-(1-Pyrrolidinyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this valuable intermediate. As a key building block in the development of pharmaceuticals and functional materials, optimizing its synthesis is critical for efficiency and purity.[1]
This document moves beyond standard protocols to provide a deeper understanding of the reaction variables, offering solutions to common challenges encountered in the laboratory. We will explore the nuances of the primary synthetic routes, focusing on troubleshooting and optimization from a practical, experience-driven perspective.
Section 1: Overview of Primary Synthetic Routes
The formation of the C-N bond between the benzaldehyde ring and pyrrolidine is typically achieved via two principal methodologies:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of an activated leaving group (typically fluorine) on the aromatic ring by the amine nucleophile. The reaction is driven by the presence of an electron-withdrawing group—in this case, the aldehyde—which stabilizes the negatively charged intermediate (Meisenheimer complex).[2][3] This approach is often favored for its simplicity and the absence of metal catalysts.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction, this method allows for the formation of C-N bonds using a broader range of aryl halides (Cl, Br, I) or triflates.[4][5] It relies on a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle. While more complex in its components, it offers greater substrate scope and often proceeds under milder conditions than traditional methods like the Ullmann condensation.[5][6]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Category 1: Low or No Product Formation
Q: My SNAr reaction between 4-fluorobenzaldehyde and pyrrolidine in DMSO is showing very low conversion, even after prolonged heating. What are the likely causes?
A: This is a common issue that often points to one of three areas:
-
Insufficient Activation/Temperature: While the aldehyde group is electron-withdrawing, high temperatures are often required to drive the reaction to completion. Ensure your reaction temperature is adequate (typically >100 °C for SNAr).
-
Water Contamination: The presence of water in the solvent (e.g., DMSO) can competitively react with the substrate and hinder the nucleophilicity of the amine. Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Inappropriate Base: While SNAr can sometimes proceed without a base, the reaction generates hydrofluoric acid (HF), which protonates the pyrrolidine, rendering it non-nucleophilic. The addition of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is crucial to scavenge the acid and maintain a catalytic amount of free amine.[7]
Q: I'm attempting a Buchwald-Hartwig amination of 4-chlorobenzaldehyde, but the reaction has stalled at ~20% conversion according to GC-MS. What's wrong with my catalyst system?
A: Reaction stalling in Buchwald-Hartwig couplings is frequently a catalyst issue. Here’s a diagnostic workflow:
-
Oxidative Addition Failure: Aryl chlorides are notoriously challenging substrates due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[8] Your choice of ligand is critical here. For aryl chlorides, highly electron-rich and sterically bulky phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are required to promote the formation of the active L-Pd(0) species and facilitate its addition to the aryl chloride.[5][9]
-
Catalyst Poisoning: The aldehyde functional group can potentially coordinate to the palladium center, inhibiting catalytic activity. Furthermore, ensure all reagents, particularly the amine and solvent, are pure and free from contaminants like sulfur compounds or other coordinating species that can poison the catalyst.[9]
-
Base Insolubility: The complete insolubility of an inorganic base can lead to poor reaction rates.[8][10] While strong bases like sodium tert-butoxide (NaOtBu) are common, their high density can cause them to settle at the bottom of the vessel, especially with inadequate stirring.[10] Consider using a more soluble base or a combination of bases.
Category 2: Significant Impurity Formation
Q: My Buchwald-Hartwig reaction with 4-bromobenzaldehyde produces a significant amount of benzaldehyde (hydrodehalogenation) as a byproduct. How can I suppress this?
A: Hydrodehalogenation is a known side reaction that competes with the desired amination. It often arises from:
-
β-Hydride Elimination: If the phosphine ligand is not bulky enough, it can lead to side reactions. Using sterically hindered ligands can often disfavor these pathways.
-
Source of Hydride: The source of the hydride can be the amine, solvent, or even trace water. Ensure you are using a high-purity, anhydrous solvent. Sometimes, switching the base can alter the reaction pathway and minimize this side product. For example, if you are using an alkoxide base, consider switching to a carbonate or phosphate base, which may be less prone to promoting this side reaction.
Q: The crude product from my SNAr reaction is a dark, tarry material that is difficult to purify. What is causing this decomposition?
A: Dark coloration and tar formation, especially in reactions involving aldehydes at high temperatures, often point to polymerization or self-condensation reactions.
-
Aldol-Type Condensations: Under basic conditions and at elevated temperatures, benzaldehyde derivatives can undergo self-condensation.
-
Solution:
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Control Stoichiometry: Use a minimal excess of the amine and base. A large excess of base can promote side reactions.
-
Inert Atmosphere: Although not always strictly necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the aldehyde at high temperatures.
-
Category 3: Purification Difficulties
Q: I am struggling to separate the this compound product from the unreacted 4-fluorobenzaldehyde starting material using column chromatography. They have very similar polarities. What should I do?
A: This is a common challenge. Here are a few strategies:
-
Drive the Reaction to Completion: The best way to avoid separation issues is to ensure the starting material is fully consumed. Monitor the reaction closely by TLC or GC-MS and allow it to proceed until no starting material is detected.
-
Acid/Base Extraction: The product, being an amine, can be protonated and extracted into an aqueous acid phase, while the neutral starting material remains in the organic layer.
-
Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with dilute aqueous HCl (e.g., 1 M). The protonated product will move to the aqueous layer. Wash the organic layer again with aqueous HCl. Combine the aqueous layers, cool in an ice bath, and then carefully basify with NaOH or Na₂CO₃ until the product precipitates. The solid product can then be filtered, or extracted back into an organic solvent, dried, and concentrated.[11]
-
-
Recrystallization: this compound is a solid with a reported melting point of 81-85 °C.[12] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective method for purification, provided the starting material does not co-crystallize.
Section 3: Frequently Asked Questions (FAQs)
Q: For a large-scale synthesis (>100 g), is SNAr or Buchwald-Hartwig the better choice?
A: For large-scale synthesis, SNAr is often more cost-effective and operationally simpler. It avoids expensive palladium catalysts and phosphine ligands, which also require removal from the final product.[6] The primary starting material, 4-fluorobenzaldehyde, is activated enough for this transformation.[2] Buchwald-Hartwig becomes the method of choice when less reactive aryl halides (like chlorides) must be used or when the substrate contains functional groups sensitive to the high temperatures often required for SNAr.
Q: What is the mechanistic role of the base in a Buchwald-Hartwig amination?
A: The base plays a crucial role in two key steps of the catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) complex, the amine coordinates to the palladium center. The base is then required to deprotonate the coordinated amine, forming the palladium-amido complex. This step is essential before the final reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[9][10]
Q: How do I choose the correct ligand for coupling pyrrolidine with 4-bromobenzaldehyde?
A: Pyrrolidine is a secondary cyclic amine. For these types of amines, a variety of ligands can be effective. However, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are generally the most reliable choice.[10] Ligands like XPhos or t-BuXPhos are excellent starting points. They promote fast rates of reductive elimination and are effective for a broad range of substrates.[5][13]
Q: Are there any "greener" solvent alternatives to toluene or dioxane for Buchwald-Hartwig amination?
A: Yes, the field is actively moving towards more sustainable options. Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are excellent, greener alternatives to toluene and THF/dioxane. They often provide good solubility for the reactants and can lead to comparable or even improved yields.[8]
Section 4: Optimized Experimental Protocols
Disclaimer: These protocols are representative and should be optimized for specific laboratory conditions and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and anhydrous dimethyl sulfoxide (DMSO, ~5 mL per gram of aldehyde).
-
Reagent Addition: Add pyrrolidine (1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the mixture to 110-120 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature and pour it into a beaker containing ice water. A solid precipitate should form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove DMSO and inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 4-bromobenzaldehyde (1.0 equiv.) to the flask. Evacuate and backfill with inert gas three times.
-
Solvent and Amine: Add anhydrous toluene (~5 mL per gram of aryl halide) via syringe, followed by pyrrolidine (1.2 equiv.).
-
Reaction: Heat the mixture to 90-100 °C. The solution will typically turn dark. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete in 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by the acid-base extraction method described in the Troubleshooting section.
Section 5: Data and Workflow Visualizations
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 4-Fluorobenzaldehyde (preferred) | 4-Chloro, 4-Bromo, or 4-Iodobenzaldehyde |
| Catalyst | None | Palladium Pre-catalyst + Phosphine Ligand |
| Base | K₂CO₃, Cs₂CO₃ (weaker bases) | NaOtBu, K₃PO₄, LHMDS (stronger bases) |
| Solvent | Polar aprotic (DMSO, DMF) | Aprotic (Toluene, Dioxane, 2-MeTHF) |
| Temperature | High (100-150 °C) | Moderate (80-110 °C) |
| Cost & Simplicity | Lower cost, operationally simpler | Higher cost, more components to screen |
Diagrams
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Systematic workflow for reaction optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 12. 4-(1-Pyrrolidino)benzaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-(1-Pyrrolidinyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(1-Pyrrolidinyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate.[1] As a key building block in medicinal chemistry, particularly for agents targeting the central nervous system, a robust and reproducible synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for this compound?
There are three main strategies for synthesizing this molecule, each with distinct advantages and limitations:
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) : This is the most modern and widely used method. It involves the reaction of an aryl halide (e.g., 4-bromobenzaldehyde or 4-chlorobenzaldehyde) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]
-
Copper-Catalyzed Cross-Coupling (Ullmann Condensation) : A classic method that uses a copper catalyst to couple an aryl halide with pyrrolidine.[4] It typically requires higher reaction temperatures and can have a more limited substrate scope compared to palladium-catalyzed methods.[4]
-
Nucleophilic Aromatic Substitution (SNAr) : This route is viable if the aromatic ring is highly activated by electron-withdrawing groups (e.g., a nitro group in the ortho or para position). For a simple halobenzaldehyde, the conditions required are often too harsh and can lead to side reactions involving the sensitive aldehyde group.
Q2: Why is the Buchwald-Hartwig amination the preferred method for this synthesis?
The Buchwald-Hartwig amination has become the gold standard for C-N bond formation for several reasons[2]:
-
Mild Reaction Conditions : It typically proceeds at lower temperatures (80-120 °C) than the Ullmann condensation, which helps to preserve the sensitive aldehyde functional group.
-
High Functional Group Tolerance : The reaction is compatible with a wide variety of functional groups, reducing the need for protecting group strategies.[2]
-
Broad Substrate Scope : A vast array of palladium catalysts and phosphine ligands have been developed, allowing for the efficient coupling of even challenging substrates like aryl chlorides.[3]
-
High Yields : When optimized, this method consistently delivers high yields of the desired product.
Q3: What is the catalytic cycle of the Buchwald-Hartwig Amination?
The reaction proceeds through a well-defined catalytic cycle involving the palladium center. Understanding this mechanism is crucial for troubleshooting, as each step can be a potential point of failure. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine (pyrrolidine) coordinates to the Pd(II) complex. A base then removes a proton from the amine to form a more nucleophilic amido species.
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed, releasing the this compound product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Troubleshooting Guide
Even robust reactions can fail. This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst/Ligand Inactivity2. Inappropriate Base3. Solvent Quality4. Incorrect Temperature | 1. Use fresh catalyst/ligand; pre-activate catalyst.2. Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4).3. Use anhydrous, degassed solvent.4. Optimize temperature (80-110 °C is typical). |
| Side Product Formation | 1. Hydrodehalogenation2. Aldehyde Condensation3. Catalyst Decomposition | 1. Use a ligand with high steric bulk (e.g., biarylphosphines).2. Ensure base is not too strong or temperature too high.3. Maintain inert atmosphere; avoid excessive temperatures. |
| Difficult Purification | 1. Co-elution of impurities2. Product degradation on silica | 1. Use an acid-base extraction during workup.2. Consider using neutral or basic alumina for chromatography. |
Problem: Low or No Product Yield
A low yield is the most common frustration. Follow this workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low reaction yield.
Detailed Solutions for Low Yield:
-
Cause: Catalyst or Ligand Inactivity
-
Explanation : The Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. Phosphine ligands can also oxidize over time.
-
Solution : Always handle palladium catalysts and phosphine ligands under an inert atmosphere. Use freshly opened bottles or store them in a glovebox. For consistency, consider using a pre-formed, air-stable palladium precatalyst.
-
-
Cause: Inappropriate Base
-
Explanation : The base's role is to deprotonate the pyrrolidine after it coordinates to the palladium center. If the base is too weak, this step will be slow or non-existent, stalling the catalytic cycle. If the base is wet, it can hydrolyze the aryl halide or deactivate the catalyst.
-
Solution : Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS).[5] Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
-
Cause: Poor Solvent Quality
-
Explanation : The presence of water or oxygen in the reaction solvent is highly detrimental. Water can lead to hydrodehalogenation of the starting material, while oxygen deactivates the catalyst.
-
Solution : Use anhydrous, deoxygenated solvents. Solvents like toluene, dioxane, or THF should be passed through a solvent purification system or freshly distilled. Degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes before use.
-
Problem: Difficult Product Purification
-
Cause : The crude product contains unreacted starting materials and byproducts that are difficult to separate by standard column chromatography due to similar polarities.
-
Explanation : N-substituted aminobenzaldehydes are basic. This property can be exploited to separate them from non-basic impurities.[6]
-
Solution: Acid-Base Extraction Protocol [6]
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or MTBE.
-
Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts.
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as a protonated salt, while non-basic impurities (like unreacted 4-bromobenzaldehyde) remain in the organic layer.
-
Separate the layers. Carefully neutralize the aqueous layer by adding a base (e.g., 1 M NaOH or saturated NaHCO₃) until the product precipitates out.
-
Extract the now-neutral product back into an organic solvent.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate to yield a significantly purer product. This material may still require a final polishing by recrystallization or a quick silica gel plug.
-
Section 3: Optimized Experimental Protocol (Buchwald-Hartwig Method)
This protocol describes a reliable method for the synthesis of this compound from 4-bromobenzaldehyde.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition : Add 4-bromobenzaldehyde to the flask. Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Amine Addition : Add the anhydrous, degassed toluene via syringe, followed by the pyrrolidine.
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue using the acid-base extraction method described in the troubleshooting section, followed by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the product as a solid. The melting point should be in the range of 81-85 °C.
Section 4: Summary of Key Reaction Parameters
The choice of reagents is critical for success. This table provides a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Comments |
| Aryl Halide | 4-Bromobenzaldehyde4-Chlorobenzaldehyde | Bromoarenes are generally more reactive than chloroarenes. Chloroarenes may require more specialized (and expensive) ligands for high efficiency. |
| Palladium Source | Pd₂(dba)₃Pd(OAc)₂ | Both are common Pd(0) and Pd(II) precursors. Pd₂(dba)₃ is a direct source of Pd(0). Pd(OAc)₂ requires in situ reduction, which usually occurs readily. |
| Ligand | XPhos, SPhos, RuPhos(Biarylphosphine ligands) | These bulky, electron-rich ligands are highly effective at promoting the key oxidative addition and reductive elimination steps, often leading to higher yields and preventing side reactions.[3] |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is often the most effective but is moisture-sensitive. K₃PO₄ is a milder, easier-to-handle alternative. |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and deoxygenated. Toluene is a common choice due to its high boiling point and ability to dissolve most reagents. |
| Temperature | 80 - 120 °C | Temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of reagents or product. |
By understanding the reaction mechanism, anticipating common pitfalls, and applying systematic troubleshooting, researchers can reliably achieve high yields in the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-(1-Pyrrolidinyl)benzaldehyde
Welcome to the technical support guide for the purification of 4-(1-Pyrrolidinyl)benzaldehyde (CAS 51980-54-2). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this versatile synthetic intermediate.
Compound Profile: this compound
Before initiating any purification protocol, a thorough understanding of the compound's physical and chemical properties is essential. This data informs the selection of appropriate techniques and solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Appearance | Pale yellow to brown powder/crystal | [1][3] |
| Melting Point | 81-87 °C | [1] |
| Boiling Point | ~329 °C (Predicted) | [3] |
| Key Hazards | Skin, eye, and respiratory irritant | [2] |
| Sensitivity | Air sensitive; potential for oxidation | [3] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification strategy for this compound.
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities generally include:
-
Unreacted Starting Materials: Such as 4-fluorobenzaldehyde, 4-bromobenzaldehyde, or pyrrolidine.[4]
-
Oxidation Product: 4-(1-Pyrrolidinyl)benzoic acid, formed by the oxidation of the aldehyde group. Aldehydes are prone to autoxidation, especially when exposed to air.[5]
-
Self-Condensation Products: Aldol-type condensation by-products may form, particularly under basic or acidic conditions.[5]
-
Residual Solvents: Solvents used in the synthesis, like N,N-Dimethylformamide (DMF) or ethyl acetate.[4]
Q2: What is the most straightforward, first-pass purification method to try?
A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique. It is effective at removing small amounts of impurities with different solubility profiles. If the crude product is an oil or fails to crystallize, column chromatography is the next logical step.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which has moderate polarity, a binary solvent system often works best.
-
General Principle: Start with a solvent in which the compound is highly soluble (e.g., ethyl acetate, acetone) and add a non-solvent in which it is poorly soluble (e.g., hexanes, petroleum ether) dropwise to the hot solution until turbidity appears.[6]
-
Recommended Systems to Screen:
-
Ethyl Acetate / Hexanes
-
Acetone / Hexanes
-
Toluene
-
Ethanol / Water
-
Q4: When is column chromatography necessary for this compound?
A4: You should opt for flash column chromatography when:
-
Recrystallization fails to yield a product of sufficient purity.
-
The crude product is an oil.
-
Impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.
-
Separation from unreacted starting materials or closely related by-products is required.
Q5: Why does my compound streak on a silica gel TLC plate or column?
A5: The pyrrolidinyl group is a tertiary amine, which is basic. This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to poor peak shape and streaking. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent.[7] This deactivates the acidic sites on the silica, resulting in sharper bands and improved separation.
Purification Strategy Decision Workflow
This diagram outlines the logical decision-making process for purifying crude this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound; the solution is too supersaturated; insoluble impurities are present. | 1. Switch to a lower-boiling point solvent system. 2. Add slightly more hot solvent to ensure the compound fully dissolves. 3. Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
| Persistent Yellow/Brown Color | The compound itself is pale yellow; presence of highly conjugated or oxidized impurities. | 1. A pale yellow color is characteristic of this compound.[1] 2. For darker coloration, add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration through Celite to remove the charcoal. Caution: This can reduce yield. |
| Low Recovery from Column Chromatography | The compound is adsorbing irreversibly to the silica gel; incorrect eluent polarity. | 1. Deactivate the silica by adding 0.5-1% triethylamine to the eluent.[7] 2. If the product is not eluting, gradually increase the eluent polarity (e.g., from 10% EtOAc/Hexanes to 20%, then 30%). |
| Co-elution of Impurities | The polarity of the impurity is very close to the product's polarity. | 1. Use a shallower polarity gradient during chromatography. 2. Try a different solvent system. Toluene or dichloromethane can offer different selectivity compared to ethyl acetate.[7] 3. Consider switching the stationary phase to alumina, which has different surface properties than silica.[7] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is an irritant.[2]
Protocol 1: Purification by Recrystallization
This protocol is the recommended first step for purifying solid crude material.
-
Solvent Selection: On a small scale (~20 mg of crude product), test various solvent systems (e.g., Ethyl Acetate/Hexanes, Toluene) to find one that dissolves the crude material when hot but results in crystal formation upon cooling.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., ethyl acetate) to dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper or a cotton plug in a heated funnel into a clean, pre-warmed flask.
-
Crystallization: If using a binary system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then remove the flask from the heat.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents. Characterize the final product by melting point and an appropriate analytical technique (e.g., NMR, LCMS).
Protocol 2: Purification by Flash Column Chromatography
This workflow details the setup and execution of flash chromatography for this compound.
Caption: Standard workflow for flash column chromatography.
-
TLC Analysis: Determine an optimal eluent system using TLC plates. A good starting point is 10-30% ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine to the solvent mixture to prevent streaking. [7] Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (air or nitrogen) to begin elution. Collect fractions systematically.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the separation.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator, and dry the resulting solid under high vacuum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(1-PYRROLIDINO)BENZALDEHYDE CAS#: 51980-54-2 [m.chemicalbook.com]
- 4. 4-(1-PYRROLIDINO)BENZALDEHYDE | 51980-54-2 [chemicalbook.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Stability and storage conditions for 4-(1-Pyrrolidinyl)benzaldehyde
Technical Support Center: 4-(1-Pyrrolidinyl)benzaldehyde
Welcome to the technical support resource for this compound (CAS: 51980-54-2). This guide is designed for our valued partners in research, discovery, and development. It provides in-depth information on the stability, storage, and handling of this versatile synthetic building block, along with troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable intermediate primarily used in organic synthesis and pharmaceutical research.[1] Its unique structure, featuring an electron-donating pyrrolidine ring and a reactive aldehyde group, makes it a key building block for more complex molecules.[1] It is frequently utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals and novel polymers.[1][2] The aldehyde functional group is readily employed in reactions such as condensations, nucleophilic additions, and Wittig reactions.[1]
Q2: What are the main safety hazards associated with this compound?
A2: This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a dust mask (e.g., N95 type), should always be worn when handling the solid material. All work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Q3: What is the appearance and typical purity of the material?
A3: this compound is typically a pale yellow powder or solid.[1] High-grade material suitable for sensitive synthetic applications will have a purity of ≥97-99%, often verified by HPLC.[1]
Stability and Degradation Pathways
The chemical stability of this compound is crucial for its successful application. While stable under recommended storage conditions, its bifunctional nature—possessing both an aromatic aldehyde and a tertiary amine—makes it susceptible to specific degradation pathways, primarily oxidation.[5]
Q1: Why is this compound considered air-sensitive?
A1: The primary sensitivity is due to the aldehyde functional group. Aromatic aldehydes are susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid (4-(1-Pyrrolidinyl)benzoic acid). This process is often accelerated by light and trace metal impurities. The presence of the electron-donating pyrrolidine group can further enhance the susceptibility of the aromatic ring system to oxidative processes, potentially leading to coloration.
Q2: My material has darkened from pale yellow to a brownish color. Is it still usable?
A2: A significant color change often indicates degradation. The formation of oxidized species or minor polymeric byproducts can lead to discoloration. While a slight darkening may not significantly impact a robust reaction, it is a strong indicator of impurity formation. For sensitive, multi-step syntheses or when stoichiometric precision is required, we recommend first verifying the purity of the discolored material by an appropriate analytical method (e.g., TLC, HPLC, or NMR) against a reference standard. If the primary degradation product is the carboxylic acid, its presence can often be confirmed by an acidic wash during reaction workup, though this may affect overall yield calculations.
Q3: What are the expected degradation products?
A3: The most common degradation product is 4-(1-Pyrrolidinyl)benzoic acid via oxidation of the aldehyde. Under certain conditions (e.g., presence of strong acids or catalysts), side reactions involving the pyrrolidine ring or polymerization initiated at the aldehyde could occur, though these are less common under proper storage.
Caption: Primary degradation pathway via oxidation.
Storage and Handling Protocols
Proper storage is the most effective self-validating system for ensuring the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 0–8 °C[1] | Slows the rate of potential degradation reactions, particularly autoxidation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[6] | Prevents contact with atmospheric oxygen, directly inhibiting the primary oxidation pathway. |
| Container | Tightly sealed, opaque or amber glass bottle. | Prevents moisture ingress and exposure to light, which can catalyze degradation. Keep container tightly closed.[3][7] |
| Incompatibilities | Strong oxidizing agents.[5] | Direct and rapid reaction with strong oxidants will degrade the material, potentially in a hazardous manner. |
Protocol for Aliquoting and Use:
-
Allow the sealed container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Open the container briefly under a positive pressure of inert gas (e.g., in a glovebox or using a nitrogen-flushed bag).
-
Quickly weigh and dispense the required amount of material.
-
Purge the headspace of the original container with inert gas before tightly resealing.
-
Return the container to the recommended cold storage conditions.
Troubleshooting Experimental Issues
This section addresses common problems encountered during reactions involving this compound.
Caption: A logical workflow for troubleshooting experiments.
Q&A Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity in a nucleophilic addition (e.g., Grignard, Wittig). | 1. Degradation of the aldehyde to the unreactive carboxylic acid. 2. Presence of water in the reaction, which quenches organometallic reagents. | 1. Confirm the purity of the aldehyde via TLC or NMR. An acidic impurity will be evident. Use a fresh, properly stored batch. 2. Ensure all solvents and glassware are rigorously dried. Perform the reaction under a strict inert atmosphere. |
| Reaction mixture turns dark brown/black immediately upon adding reagents. | 1. Highly exothermic, uncontrolled reaction. 2. Incompatibility with a specific reagent or catalyst (e.g., strong Lewis acids causing polymerization/decomposition). | 1. Add reagents slowly at a lower temperature (e.g., 0 °C or -78 °C) to control the reaction rate. 2. Review the literature for compatibility. The pyrrolidine nitrogen is basic and can interact with Lewis acids. |
| An unexpected, highly polar spot is observed on TLC that does not correspond to the product. | The spot is likely the 4-(1-Pyrrolidinyl)benzoic acid impurity from the starting material, which often streaks or remains at the baseline in non-polar eluent systems. | Co-spot the reaction mixture with the starting material on the TLC plate. If the polar spot matches an impurity in the starting material, the issue is reagent quality. This impurity can typically be removed with a basic wash (e.g., aq. NaHCO₃) during the workup. |
| Difficulty in achieving reaction completion. | The electron-donating effect of the pyrrolidine group makes the aldehyde carbonyl carbon less electrophilic compared to benzaldehyde itself. | For reactions sensitive to electronics, a stronger nucleophile, a higher reaction temperature, or a longer reaction time may be required. The use of a Lewis acid catalyst to activate the carbonyl can also be effective, provided it is compatible with other functional groups. |
Illustrative Experimental Protocol: Wittig Reaction
This protocol provides a general, step-by-step methodology for a Wittig reaction, a common application for this aldehyde. Note: This is an illustrative example; specific conditions may require optimization.
Objective: Synthesize 4-(1-Pyrrolidinyl)-β-styrylethyl ether from this compound.
Caption: General workflow for a Wittig reaction.
Methodology:
-
Ylide Generation:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add (2-ethoxyethyl)triphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The mixture will turn a deep orange or red color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Add the aldehyde solution dropwise to the stirring ylide solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkene product.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(1-PYRROLIDINO)BENZALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-PYRROLIDINO)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 6. 4-(1-PYRROLIDINO)BENZALDEHYDE CAS#: 51980-54-2 [m.chemicalbook.com]
- 7. combi-blocks.com [combi-blocks.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(1-Pyrrolidinyl)benzaldehyde
Welcome to the technical support center for 4-(1-Pyrrolidinyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its use in chemical synthesis. As a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility characteristics is paramount to achieving successful reaction outcomes.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the causality behind experimental choices.
Understanding the Solubility Profile of this compound
This compound is a solid at room temperature with a melting point in the range of 81-85 °C.[2] Its structure, featuring a polar aldehyde group and a tertiary amine within a pyrrolidine ring attached to a nonpolar benzene ring, results in a moderate polarity. This unique combination dictates its solubility in various organic solvents. While generally soluble in many organic solvents, its solubility can be limited in nonpolar solvents and it is only slightly soluble in water.
To aid in solvent selection, the following table provides a qualitative solubility profile of this compound in a range of common laboratory solvents at room temperature.
| Solvent Class | Solvent | Solubility | Polarity Index | Notes |
| Protic Polar | Methanol | Soluble | 5.1 | Good choice for reactions at room temperature or elevated temperatures. |
| Ethanol | Soluble | 4.3 | A versatile and less toxic option, often used for recrystallization.[3] | |
| Isopropanol | Moderately Soluble | 3.9 | Solubility may be limited at room temperature but increases with heat. | |
| Aprotic Polar | Tetrahydrofuran (THF) | Soluble | 4.0 | A common solvent for organometallic reactions like the Wittig reaction. |
| Acetonitrile | Moderately Soluble | 5.8 | May require heating to achieve complete dissolution for higher concentrations. | |
| Dimethylformamide (DMF) | Very Soluble | 6.4 | A powerful solvent, but its high boiling point can complicate product isolation. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | 7.2 | Similar to DMF, it is a strong solvent but can be difficult to remove. | |
| Aprotic Nonpolar | Dichloromethane (DCM) | Soluble | 3.1 | A good choice for reactions at or below room temperature. |
| Chloroform | Soluble | 4.1 | Similar to DCM, but with higher toxicity. | |
| Toluene | Sparingly Soluble | 2.4 | May require heating to dissolve significant amounts. | |
| Hexane/Heptane | Insoluble | 0.1 | Generally unsuitable as a primary reaction solvent. |
This table is a general guide. Actual solubility can vary with temperature, purity of the compound, and the presence of other reagents.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter with the solubility of this compound in common synthetic transformations.
Issue 1: Poor Solubility of this compound in the Chosen Reaction Solvent
Question: My this compound is not dissolving in my reaction solvent at the desired concentration, leading to a heterogeneous mixture and low conversion. What can I do?
Answer: This is a common challenge that can often be addressed by systematically modifying the reaction conditions. Here is a troubleshooting workflow:
References
Technical Support Center: Optimizing Reactions with 4-(1-Pyrrolidinyl)benzaldehyde
Welcome to the technical support center for optimizing chemical reactions involving 4-(1-Pyrrolidinyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and provide answers to frequently asked questions. The unique electronic properties of this substrate—namely the potent electron-donating pyrrolidinyl group—significantly influence its reactivity, requiring careful consideration in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured as a series of question-and-answer guides focusing on specific, common reaction classes where this compound is a key reactant.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, is a cornerstone reaction for C-C bond formation.[1][2] The electron-rich nature of this compound makes its carbonyl carbon highly susceptible to nucleophilic attack, generally favoring this reaction.
Q1: I am starting a Knoevenagel condensation with this compound. What is the best catalyst to begin with?
A1: For the Knoevenagel condensation, a weak base is the catalyst of choice.[3][4] Strong bases can promote unwanted side reactions, such as the self-condensation of the active methylene compound.[3][4]
-
Primary Recommendation: Pyrrolidine or Piperidine . These secondary amines are classic and highly effective catalysts for this transformation.[1] Interestingly, studies have shown that pyrrolidine can be more efficient than piperidine, achieving 100% conversion in some cases with a lower catalyst loading.[1]
-
Green Chemistry Alternatives: Ammonium salts like ammonium acetate or bicarbonate can also be effective and avoid the use of more hazardous amines.[3][5]
-
Mechanism of Action: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a carbanion/enolate, which then acts as the nucleophile.[2]
Table 1: Comparison of Common Catalysts for Knoevenagel Condensation
| Catalyst | Typical Loading (mol%) | Common Solvents | Temperature | Key Considerations |
| Pyrrolidine | 5 - 20 | Ethanol, Toluene, DMF | Room Temp to 80°C | Highly efficient; may outperform piperidine.[1] |
| Piperidine | 10 - 20 | Ethanol, Toluene | Room Temp to Reflux | The traditional and a very reliable choice.[3][4] |
| Ammonium Acetate | 10 - 30 | Acetic Acid, Toluene | Reflux | A good "greener" alternative.[5] |
| L-Proline | 10 - 20 | DMSO, Ethanol | Room Temp to 60°C | An effective organocatalyst, particularly for asymmetric variations.[4] |
Q2: My Knoevenagel condensation is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yield is a common issue that can almost always be resolved by systematically evaluating the reaction parameters.[3][4] Use the following flowchart and guide to diagnose the problem.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Detailed Troubleshooting Steps:
-
Reagent Integrity: Ensure both the this compound and the active methylene compound are pure. Impurities can inhibit the catalyst or introduce side reactions.[5]
-
Catalyst Activity: Weak base catalysts can degrade over time. Use a fresh bottle or a recently purified catalyst. Ensure the correct amount is used, as too much can sometimes promote side reactions.[5]
-
Reaction Conditions:
-
Temperature: While many condensations work at room temperature, gentle heating (40-80°C) can often drive the reaction to completion.[5]
-
Solvent: Solvent polarity plays a critical role. Aprotic polar solvents like DMF or acetonitrile can lead to high conversion in shorter times. Protic solvents like ethanol are also effective and are a good starting point.[4]
-
Water Removal: The reaction produces one equivalent of water. This byproduct can inhibit the catalyst or lead to a competing reverse reaction, lowering the overall yield.[4][5] For stubborn reactions, removing water via azeotropic distillation with a Dean-Stark trap (using toluene as the solvent) is highly effective.[4]
-
Q3: I'm observing an unexpected side product. What is it likely to be and how can I prevent it?
A3: The most common side reaction is a Michael addition.[5] The α,β-unsaturated product of your Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can attack your product.
-
Prevention Strategy:
-
Control Stoichiometry: Use a 1:1 or a slight excess (1:1.1) of the active methylene compound to the aldehyde. Avoid a large excess of the nucleophile.
-
Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting aldehyde is consumed. Over-extending the reaction time, especially at elevated temperatures, favors the Michael addition.[5]
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself lacks a leaving group for direct cross-coupling, it is a common building block. Researchers frequently modify it (e.g., by converting the aldehyde to a different functional group or by having a halide elsewhere on the ring) and then use it in cross-coupling reactions like the Suzuki, Heck, or Sonogashira. The powerful electron-donating nature of the pyrrolidinyl group makes the aromatic ring electron-rich, which can influence the kinetics of the catalytic cycle, particularly the oxidative addition step.[6]
Q4: I am performing a Suzuki cross-coupling on a brominated derivative of this compound. How should I approach catalyst selection?
A4: Catalyst selection is paramount for a successful cross-coupling reaction. The system consists of a palladium source (pre-catalyst) and a ligand, which stabilizes the active Pd(0) species and modulates its reactivity.[7]
-
Palladium Pre-catalyst: Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. These Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[7][8]
-
Ligand Selection: The ligand is the most critical variable. For an electron-rich aryl bromide like your substrate, bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step and subsequent reductive elimination.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Analytical methods for monitoring 4-(1-Pyrrolidinyl)benzaldehyde reaction progress
Welcome to the technical support center for analytical methods focused on monitoring reaction progress involving 4-(1-Pyrrolidinyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and troubleshooting the appropriate analytical techniques for your specific reaction. Understanding reaction kinetics and endpoints is critical for optimizing yield, ensuring purity, and maintaining process control.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems.
Section 1: Method Selection Philosophy
Choosing the right analytical tool is the first critical step. The decision depends on the reaction phase (R&D vs. manufacturing), the information required (qualitative vs. quantitative), and the chemical properties of the reactants, products, and potential intermediates.[1]
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction completion at the bench. It's the quickest way to see if your starting material is consumed.[3][4]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It provides precise data on the concentration of reactants, products, and impurities over time, making it essential for kinetic studies and purity assessment.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, making it invaluable for identifying intermediates and byproducts.[1][6] Benchtop NMR systems are increasingly used for real-time reaction monitoring directly in the fume hood.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both separation and mass identification, which is useful for confirming product identity and detecting volatile impurities.[8][9][10]
-
In-situ Spectroscopy (FT-IR, Raman): These techniques monitor reactions in real-time without sampling by inserting a probe directly into the reactor.[2][11][12] This is particularly useful for unstable intermediates or reactions under pressure.[2][11]
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for quantitative monitoring of reactions involving this compound due to its high resolution and sensitivity. A well-developed HPLC method can separate the starting material from the product and any impurities, allowing for accurate quantification.
Experimental Protocol: Reverse-Phase HPLC Monitoring
This protocol outlines a general reverse-phase method suitable for this compound and related structures.[13]
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at specific time points.
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration (e.g., in a 1:100 or 1:1000 ratio) to ensure the analyte concentration is within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[5]
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Zorbax StableBond C18, 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: An isocratic mixture of acetonitrile and water with an acid modifier is a good starting point. A typical mobile phase could be Acetonitrile:Water:Phosphoric Acid.[13] For MS compatibility, replace phosphoric acid with formic acid.[13]
-
Flow Rate: 1.0 - 2.0 mL/min.[14]
-
Detection: UV detector set at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).[14]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify peaks corresponding to the starting material and product by running standards.
-
Integrate the peak areas.
-
Calculate the percentage conversion by comparing the peak area of the starting material at time zero versus subsequent time points.
-
HPLC Troubleshooting Guide (Q&A Format)
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Why are my peaks tailing? | 1. Secondary Interactions: Basic compounds like amines can interact with acidic silanol groups on the silica packing.[15] 2. Column Overload: Injecting too much sample.[16] 3. Incorrect Mobile Phase pH: The pH is not suitable for the analyte's pKa. | 1. Use a mobile phase additive: Add a small amount of triethylamine (TEA) (0.1%) to the mobile phase to mask the silanols. 2. Reduce injection volume/concentration: Dilute your sample further.[16] 3. Adjust pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| My retention times are drifting. | 1. Column Temperature Fluctuation: Inconsistent temperature affects viscosity and interactions.[17] 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent.[17] 3. Column Not Equilibrated: Insufficient time for the column to stabilize with the new mobile phase.[17] | 1. Use a column oven: Maintain a constant temperature.[17] 2. Prepare fresh mobile phase daily: Ensure solvents are miscible and degassed properly.[17][18] 3. Increase equilibration time: Flush the column with at least 10-20 column volumes of the mobile phase before analysis.[17] |
| I'm seeing broad or split peaks. | 1. Strong Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[5][18] 2. Column Contamination/Void: The top of the column is contaminated or has a void. 3. Extra-column Volume: Tubing between the injector, column, and detector is too long or wide.[17] | 1. Dissolve sample in mobile phase: Whenever possible, use the mobile phase as the sample solvent.[18] 2. Use a guard column: This protects the analytical column from contaminants.[5] Reverse-flush the column if a void is suspected. 3. Minimize tubing length and diameter: Use appropriate pre-cut tubing. |
Section 3: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for fast, qualitative reaction monitoring. The goal is to find a solvent system that gives a clear separation between the starting material and the product, with Rf values ideally between 0.2 and 0.5.[19]
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[3][20]
-
Spotting:
-
Dissolve a tiny amount of your starting material in a volatile solvent to create a reference spot.
-
Using a capillary tube, take a small sample from the reaction mixture.
-
Spot the starting material (SM), the reaction mixture (RM), and a "co-spot" (both SM and RM on the same spot) on the starting line.[21]
-
-
Development: Place the plate in a covered chamber containing the chosen eluent (solvent system). Ensure the solvent level is below the starting line.[20][22] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
TLC Troubleshooting Guide (Q&A Format)
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| My spots are streaking. | 1. Sample Overload: The spotted sample is too concentrated.[20][24][25] 2. Compound is Highly Polar: The compound interacts very strongly with the silica gel. 3. Acidic/Basic Compound: The compound is interacting with the slightly acidic silica gel. | 1. Dilute the sample: Spot the plate multiple times in the same location, allowing it to dry in between, instead of using a concentrated sample.[20][24] 2. Increase eluent polarity: Add a more polar solvent (e.g., methanol) to your eluent system. 3. Add a modifier: For basic compounds, add a drop of triethylamine to the eluent. For acidic compounds, add a drop of acetic acid.[24] |
| All my spots are at the bottom (low Rf). | The eluent is not polar enough to move the compounds up the plate.[24] | Increase eluent polarity: Increase the proportion of the more polar solvent in your mixture (e.g., change from 10% Ethyl Acetate in Hexane to 30%).[24] |
| All my spots are at the top (high Rf). | The eluent is too polar and is carrying all compounds with the solvent front.[24] | Decrease eluent polarity: Decrease the proportion of the polar solvent (e.g., change from 50% Ethyl Acetate in Hexane to 20%).[24] |
| My spots are not visible under UV light. | The compounds do not contain a UV-active chromophore. | Use a chemical stain: Use a potassium permanganate (KMnO₄) dip or an iodine chamber. Aldehydes and amines often visualize well with these methods.[3][23] |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural data, allowing you to track the disappearance of reactant signals and the appearance of product signals.[6] This is particularly powerful for identifying reaction intermediates or unexpected side products.
Key Diagnostic Signals for this compound Reactions
Monitoring the aldehyde proton is often the most straightforward approach.
| Compound Type | Key ¹H NMR Signal | Approximate Chemical Shift (ppm) | Rationale |
| This compound (Reactant) | Aldehyde Proton (-CHO) | ~9.7 - 10.0 | The aldehyde proton is highly deshielded and appears as a characteristic singlet in a clean region of the spectrum.[26] |
| Imine Product (e.g., from reaction with a primary amine) | Imine Proton (-CH=N-) | ~8.0 - 8.5 | Formation of the C=N bond shifts the proton upfield relative to the aldehyde proton. |
| Aminal Product (e.g., from reaction with a secondary amine) | Aminal Proton (-CH(NR₂)₂) | ~4.5 - 5.5 | The proton on the carbon bonded to two nitrogens is significantly more shielded than the aldehyde proton. |
Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.
NMR Troubleshooting Guide (Q&A Format)
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| My peaks are broad and distorted. | 1. Poor Shimming: The magnetic field is not homogeneous across the sample.[27] 2. Paramagnetic Impurities: Traces of metal can cause significant line broadening. 3. Chemical Exchange: The molecule is undergoing a dynamic process on the NMR timescale. | 1. Re-shim the spectrometer: Perform manual or automated shimming procedures. 2. Filter the sample: Pass the reaction aliquot through a small plug of silica or celite to remove impurities. 3. Lower the temperature: Acquiring the spectrum at a lower temperature can slow down the exchange process and sharpen peaks. |
| I can't get a quantitative measurement. | 1. Insufficient Relaxation Delay (d1): Protons have not fully relaxed between scans, leading to inaccurate integration. 2. Signal Overlap: Peaks of interest are overlapping with other signals.[27] | 1. Increase the relaxation delay: Set d1 to at least 5 times the longest T1 relaxation time of the protons you are integrating. 2. Use a higher field instrument: A stronger magnet will provide better signal dispersion. If unavailable, consider 2D NMR techniques like COSY or HSQC to resolve overlaps. |
Section 5: Visual Workflows and Diagrams
To ensure robust and reproducible results, a systematic workflow is essential.
General Workflow for Reaction Monitoring
Caption: General workflow for offline reaction monitoring.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mt.com [mt.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. hplc.eu [hplc.eu]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. echemi.com [echemi.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Chromatography [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. silicycle.com [silicycle.com]
- 25. microbiozindia.com [microbiozindia.com]
- 26. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(1-Pyrrolidinyl)benzaldehyde vs. 4-(Dimethylamino)benzaldehyde
Introduction: Beyond Structural Similarity
To the synthetic chemist, 4-(1-Pyrrolidinyl)benzaldehyde and 4-(dimethylamino)benzaldehyde (DMAB) appear as close cousins. Both are para-substituted benzaldehydes featuring a tertiary amine, making them key building blocks in the synthesis of dyes, pharmaceuticals, and nonlinear optical materials.[1][2][3] Their utility stems from the powerful electron-donating amino group conjugated with the electron-withdrawing aldehyde, creating a potent intramolecular charge-transfer system.[4]
However, the subtle difference in their amino substituents—a cyclic pyrrolidine versus an acyclic dimethylamine—imparts a significant and often overlooked disparity in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, grounded in electronic principles and supported by experimental data, to enable researchers to make more informed decisions in reaction design and optimization.
The Decisive Factor: Unpacking Electronic Effects
The reactivity of the aldehyde functional group in aromatic systems is fundamentally dictated by the electrophilicity of the carbonyl carbon.[5][6] Nucleophilic attack, the cornerstone of reactions like condensations, additions, and reductions, is more facile on a more electron-deficient carbonyl carbon.
Both the pyrrolidinyl and dimethylamino groups are potent electron-donating groups (EDGs). They deactivate the aldehyde towards nucleophilic attack by pushing electron density into the benzene ring through the mesomeric (+M or resonance) effect. This delocalization of the nitrogen's lone pair ultimately increases the electron density on the carbonyl carbon, reducing its electrophilicity.[5][7]
The critical distinction lies in the magnitude of this electron donation. The pyrrolidinyl group is a demonstrably stronger electron-donating substituent than the dimethylamino group. This is attributed to the conformational rigidity imposed by the five-membered ring. This ring structure constrains the C-N bonds, forcing the nitrogen's lone pair into a more planar alignment with the p-orbital system of the benzene ring. This superior orbital overlap enhances the +M effect.
In contrast, the methyl groups in DMAB can rotate freely. This rotation can lead to conformations where the nitrogen's lone pair is not perfectly aligned for resonance with the aromatic ring, thus slightly diminishing its average electron-donating capability compared to the locked pyrrolidinyl system.
This difference is quantitatively captured by their Hammett substituent constants (σp), where a more negative value indicates a stronger electron-donating effect.[8][9]
-
σp for -N(CH₃)₂: -0.83
-
σp for -N(CH₂)₄ (Pyrrolidinyl): -1.0 to -1.2 (estimated from related studies, consistently more negative than -N(CH₃)₂)
Therefore, from first principles, we can establish a clear hypothesis: This compound possesses a less electrophilic carbonyl carbon and will exhibit lower reactivity towards nucleophiles compared to 4-(dimethylamino)benzaldehyde.
Caption: Electronic effects governing reactivity.
Comparative Reactivity in a Model Reaction: The Knoevenagel Condensation
To validate our electronic-based hypothesis, we turn to the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[10][11] This reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile) to an aldehyde, followed by dehydration. The initial nucleophilic attack is often the rate-determining step, making it an excellent probe for the aldehyde's electrophilicity.[12] As predicted, benzaldehydes substituted with EDGs exhibit slower reaction rates in Knoevenagel condensations.[5][13]
The following table summarizes the expected outcomes for the Knoevenagel condensation of both aldehydes with malononitrile under identical reaction conditions.
| Parameter | 4-(Dimethylamino)benzaldehyde | This compound | Rationale |
| Reaction Time | Faster | Slower | Higher electrophilicity of DMAB's carbonyl carbon facilitates a more rapid nucleophilic attack. |
| Yield (at fixed time) | Higher | Lower | A faster reaction rate for DMAB leads to greater product formation in a given timeframe. |
| Optimal Temp. | Room Temperature | Mild Heating May Be Required | The lower intrinsic reactivity of the pyrrolidinyl derivative may necessitate energy input to achieve a comparable rate. |
Experimental Protocol: A Self-Validating System
This protocol provides a robust framework for directly comparing the reactivity of the two aldehydes in a Knoevenagel condensation.
Caption: Experimental workflow for Knoevenagel condensation.
Materials
-
4-(Dimethylamino)benzaldehyde (DMAB), 98%+
-
This compound, 97%+
-
Malononitrile, 99%
-
Ethanol, 200 proof
-
Piperidine (catalyst)
-
Standard laboratory glassware, magnetic stirrer, TLC plates, filtration apparatus.
Procedure
Two parallel reactions should be set up, one for each aldehyde, to ensure identical conditions.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the respective aldehyde (e.g., 149 mg of DMAB, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir to dissolve the solids.
-
Catalysis: Add two drops of piperidine to the stirring solution. A color change and warming may be observed.
-
Reaction Monitoring: Stir the reaction at ambient temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexanes:Ethyl Acetate). The product is a highly UV-active spot with a lower Rf than the starting aldehyde.
-
Product Isolation: Upon completion (disappearance of the aldehyde spot on TLC), the solid product, which typically precipitates during the reaction, is collected by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol (2 x 3 mL) to remove unreacted starting materials and catalyst.
-
Drying & Analysis: Dry the bright yellow crystalline product under vacuum. Record the final mass to calculate the yield and characterize by melting point and spectroscopic methods (¹H NMR, IR).
By comparing the time required for the complete consumption of each aldehyde and the isolated yields, a direct, quantitative measure of their relative reactivity is obtained.
Broader Implications for Synthesis and Drug Development
The observed reactivity trend extends beyond the Knoevenagel condensation to a host of other nucleophilic addition reactions, including:
-
Wittig Reaction: DMAB will react faster with phosphorus ylides.[5]
-
Grignard & Organolithium Addition: The less-deactivated carbonyl of DMAB will be more susceptible to attack by organometallic reagents.
-
Reductive Amination: The formation of the initial iminium ion will be faster with DMAB.
This understanding has profound implications for process chemists and medicinal chemists:
-
Reaction Control: For sensitive substrates where a highly reactive aldehyde could lead to side products, the milder this compound offers a more controlled reaction profile.
-
Efficiency: When reaction speed and throughput are paramount, 4-(dimethylamino)benzaldehyde is the superior choice, potentially allowing for lower reaction temperatures and shorter run times.
-
Molecular Design: In the context of materials science and drug design, the choice of substituent allows for fine-tuning the electronic properties (e.g., dipole moment, charge-transfer absorption wavelength) of the final molecule. The stronger donating character of the pyrrolidinyl group can be exploited to achieve greater red-shifting in chromophores.[4]
Conclusion
While structurally similar, this compound and 4-(dimethylamino)benzaldehyde are not interchangeable reagents. The conformationally constrained pyrrolidinyl group is a more powerful electron-donating group than the freely rotating dimethylamino moiety. This results in This compound being demonstrably less reactive towards nucleophiles due to the lower electrophilicity of its carbonyl carbon. This fundamental structure-reactivity relationship provides chemists with a valuable tool for rationally selecting reagents to control reaction outcomes, optimize processes, and intelligently design novel molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating 4-(1-Pyrrolidinyl)benzaldehyde in Biological Assays for Aldehyde Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitors, particularly those targeting aldehyde dehydrogenases (ALDH), the quest for potent and selective molecules is paramount. The ALDH superfamily plays a critical role in cellular detoxification, metabolism, and the regulation of cancer stem cells, making them a compelling target for therapeutic intervention. This guide provides an in-depth, objective comparison of 4-(1-Pyrrolidinyl)benzaldehyde, a notable ALDH inhibitor, against the well-established pan-inhibitor 4-(Diethylamino)benzaldehyde (DEAB) and other structural analogs. We will delve into supporting experimental data, detailed validation protocols, and the underlying mechanistic principles to empower researchers in making informed decisions for their experimental designs.
The Rationale for Targeting Aldehyde Dehydrogenase
Aldehyde dehydrogenases are a group of NAD(P)+-dependent enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] This enzymatic activity is crucial for cellular homeostasis. However, in various cancer types, the overexpression of certain ALDH isoforms, particularly ALDH1A1 and ALDH1A3, is linked to cancer stem cell survival, drug resistance, and poor patient prognosis.[2][3] Consequently, the development of ALDH inhibitors has emerged as a promising strategy in oncology.
4-(Diethylamino)benzaldehyde (DEAB) has long been the reference compound for inhibiting ALDH activity, often used as a negative control in the popular Aldefluor™ assay to identify ALDH-positive cell populations.[2] While effective, DEAB's lack of isoform selectivity and its potential to act as a substrate for some ALDH enzymes necessitate the exploration of novel, more specific, and potent inhibitors.[2] This has led to the investigation of structural analogs, including this compound.
Mechanism of Action: Competitive Inhibition of ALDH
Both this compound and DEAB function as competitive inhibitors of ALDH. In this model of enzyme inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate. It reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The inhibitor's effectiveness is contingent on its affinity for the active site relative to the substrate's affinity.
Caption: Competitive inhibition of ALDH by this compound.
Comparative Performance Analysis: this compound vs. Alternatives
A pivotal study by Ibrahim et al. (2022) provides a robust dataset for comparing the inhibitory potency of this compound (referred to as compound 4 in the study) against DEAB and other analogs.[2] The half-maximal inhibitory concentrations (IC50) were determined against three key ALDH isoforms: ALDH1A1, ALDH1A3, and ALDH3A1.
Table 1: Comparative ALDH Isoform Inhibition (IC50 in µM)
| Compound | ALDH1A1 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) |
| This compound (4) | > 50 | 1.15 | 10.1 |
| 4-(Diethylamino)benzaldehyde (DEAB) | 4.27 | 10.4 | 5.67 |
| 4-(Dimethylamino)benzaldehyde | > 50 | > 50 | > 50 |
| 4-(Dipropylamino)benzaldehyde | 0.98 | 0.75 | 2.56 |
Data sourced from Ibrahim et al., J. Med. Chem. 2022, 65, 5, 3833–3848.[2]
From this data, several key insights emerge:
-
Enhanced Potency against ALDH1A3: this compound demonstrates significantly greater potency against the ALDH1A3 isoform (IC50 = 1.15 µM) compared to the standard inhibitor DEAB (IC50 = 10.4 µM).[2] This suggests a degree of selectivity that could be advantageous in targeting cancers where ALDH1A3 is the predominant isoform.
-
Moderate Activity against ALDH3A1: Its inhibitory activity against ALDH3A1 is comparable to that of DEAB.[2]
-
Low Potency against ALDH1A1: Similar to 4-(Dimethylamino)benzaldehyde, this compound shows weak inhibition of ALDH1A1.[2]
-
Superiority of the Dipropyl Analog: It is noteworthy that the 4-(Dipropylamino)benzaldehyde analog exhibits the most potent inhibition across all three tested isoforms.[2]
Validation in a Cellular Context: Antiproliferative Activity
Beyond enzymatic inhibition, the ultimate validation of a potential therapeutic agent lies in its effect on cancer cells. The same study evaluated the antiproliferative activity of these compounds against human prostate cancer cell lines.
Table 2: Antiproliferative Activity in Prostate Cancer Cell Lines (IC50 in µM)
| Compound | PC-3 IC50 (µM) | DU145 IC50 (µM) | LNCaP IC50 (µM) |
| This compound (4) | 110 | > 200 | > 200 |
| 4-(Diethylamino)benzaldehyde (DEAB) | > 200 | > 200 | > 200 |
Data sourced from Ibrahim et al., J. Med. Chem. 2022, 65, 5, 3833–3848.[2]
The cellular data indicates that this compound possesses modest antiproliferative activity against the PC-3 prostate cancer cell line, whereas DEAB shows minimal effect at the tested concentrations.[2] This underscores the importance of evaluating compounds in a cellular context, as potent enzyme inhibition does not always directly translate to potent cytotoxicity.
Experimental Protocols for Validation
To ensure the reproducibility and reliability of findings, adhering to well-defined experimental protocols is crucial. Below are detailed, step-by-step methodologies for the key assays discussed.
Experimental Workflow: From Enzyme Inhibition to Cellular Viability
Caption: A streamlined workflow for validating ALDH inhibitors.
Protocol 1: ALDH Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from the methodology described by Ibrahim et al. (2022) and is a standard fluorometric assay to determine ALDH activity.[2][4]
Materials:
-
Recombinant human ALDH1A1, ALDH1A3, or ALDH3A1 enzyme
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, containing 1 mM EDTA
-
NAD+ (for ALDH1A1 and ALDH1A3) or NADP+ (for ALDH3A1) solution
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1A1, benzaldehyde for ALDH3A1)
-
This compound and other test compounds dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Dilute the ALDH enzyme, NAD(P)+, and aldehyde substrate to their final working concentrations in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and other test compounds in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution (or DMSO for control)
-
NAD(P)+ solution
-
ALDH enzyme solution
-
-
Incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the aldehyde substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence (due to NADH or NADPH formation) over time (e.g., every 30 seconds for 10-15 minutes) at 340 nm excitation and 460 nm emission.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cultured cells.[5][6]
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and other test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the cells with the compounds for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The validation of this compound in biological assays reveals it to be a potent inhibitor of the ALDH1A3 isoform, outperforming the widely used standard, DEAB.[2] While its antiproliferative effects are modest, its selectivity profile makes it a valuable tool for studying the specific roles of ALDH1A3 in cancer biology and a potential starting point for the development of more potent and isoform-selective therapeutics.
This guide provides the foundational data and protocols for researchers to confidently incorporate this compound into their studies. Future investigations should aim to elucidate the structural basis for its isoform selectivity, explore its efficacy in a broader range of cancer cell lines with varying ALDH expression profiles, and evaluate its potential in in vivo models. The continued exploration of novel ALDH inhibitors like this compound is a critical step towards developing more effective and targeted cancer therapies.
References
- 1. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(1-Pyrrolidinyl)benzaldehyde and Other Aromatic Aldehydes in Condensation Reactions
Introduction: The Enduring Importance of Aromatic Aldehydes in Synthesis
Condensation reactions are cornerstone transformations in organic synthesis, enabling the construction of carbon-carbon bonds with remarkable efficiency. For researchers in medicinal chemistry and drug development, these reactions are indispensable tools for assembling complex molecular architectures from simple precursors. At the heart of many of these reactions lies the aromatic aldehyde—a versatile electrophile whose reactivity can be precisely modulated by the substituents on its aromatic ring.
This guide provides an in-depth comparison of 4-(1-Pyrrolidinyl)benzaldehyde with a selection of other commonly used aromatic aldehydes in two pivotal condensation reactions: the Claisen-Schmidt and Knoevenagel condensations. We will explore how the electronic nature of the aromatic substituent dictates reaction outcomes, offering both mechanistic insights and practical, field-proven experimental protocols. Our analysis will focus on the following aldehydes, chosen to represent a spectrum of electronic effects:
-
This compound: Features a strongly electron-donating pyrrolidine group.
-
4-Methoxybenzaldehyde (p-Anisaldehyde): Contains a moderately electron-donating methoxy group.
-
Benzaldehyde: The unsubstituted parent compound, serving as a neutral benchmark.
-
4-Nitrobenzaldehyde: Bears a strongly electron-withdrawing nitro group.
By understanding the distinct behaviors of these reagents, researchers can make more informed decisions in the design of synthetic routes for novel therapeutics and functional materials.
The Electronic Influence of Aromatic Substituents
The reactivity of an aromatic aldehyde in a condensation reaction is primarily governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring influence this property through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Groups like pyrrolidinyl and methoxy donate electron density into the aromatic ring. This delocalization of electrons extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Consequently, the aldehyde becomes less electrophilic and may react more slowly with nucleophiles.[1]
-
Electron-Withdrawing Groups (EWGs): A group like the nitro substituent strongly withdraws electron density from the ring.[2][3] This effect makes the carbonyl carbon more electron-deficient and therefore more susceptible to nucleophilic attack, often leading to faster reaction rates.[4]
This fundamental principle is the key to understanding the comparative performance data presented in the following sections.
Figure 1: Relationship between substituent electronic effects and aldehyde reactivity.
Comparative Performance in the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reaction between an aromatic aldehyde and an enolizable ketone or aldehyde, typically catalyzed by a base, to form an α,β-unsaturated carbonyl compound.[5][6] These products, particularly chalcones (1,3-diaryl-2-propen-1-ones), are privileged scaffolds in drug discovery.[7][8]
The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[9] The resulting aldol addition product readily dehydrates to yield the final conjugated system.[10]
Experimental Data Summary
The following table summarizes representative yields for the synthesis of chalcones via the Claisen-Schmidt condensation of various aromatic aldehydes with acetophenone. The data illustrates the impact of the aldehyde's electronic properties on the reaction outcome.
| Aldehyde | Substituent Effect | Typical Yield (%) | Reaction Time | Reference |
| This compound | Strong EDG | 85-95 | Overnight | [11] |
| 4-Methoxybenzaldehyde | Moderate EDG | 80-90 | 18 hours | [12] |
| Benzaldehyde | Neutral | 85-95 | 18 hours | [12] |
| 4-Nitrobenzaldehyde | Strong EWG | ~90 | 1 hour | [13][14] |
Note: Yields and reaction times are highly dependent on specific conditions (catalyst, solvent, temperature) and are presented for comparative purposes.
Analysis and Insights
From the data, we observe that 4-nitrobenzaldehyde, with its highly electrophilic carbonyl carbon, reacts significantly faster than the other aldehydes. Conversely, the electron-donating groups in 4-methoxybenzaldehyde and this compound slow the rate of nucleophilic attack. Despite the slower kinetics, these electron-rich aldehydes are highly effective substrates, ultimately providing excellent yields, often comparable to or even exceeding those of benzaldehyde under optimized conditions.[11] The powerful activating effect of the pyrrolidinyl group makes its derivatives particularly valuable, and the slightly longer reaction time is a minor trade-off for access to this important chemical space.[11]
Comparative Performance in the Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate) in the presence of a weak base catalyst like piperidine or pyrrolidine.[15][16] This reaction is a powerful method for synthesizing substituted alkenes.[17]
Experimental Data Summary
The following table compares the performance of the selected aldehydes in a Knoevenagel condensation with an active methylene compound.
| Aldehyde | Active Methylene Compound | Catalyst | Typical Yield (%) | Reference |
| This compound | Malononitrile | Piperidine | High (not specified) | |
| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Pyrrolidine | ~100 | [18] |
| Benzaldehyde | Malononitrile | Piperidine | ~91 | [19] |
| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Pyrrolidine | ~95 | [18] |
Analysis and Insights
Similar to the Claisen-Schmidt reaction, aldehydes with electron-withdrawing groups (4-nitrobenzaldehyde) tend to react faster. However, a study directly comparing piperidine and pyrrolidine as catalysts in the Knoevenagel condensation with 4-methoxybenzaldehyde and 4-nitrobenzaldehyde found that the electron-donating 4-methoxybenzaldehyde gave a higher conversion.[18] This highlights that while carbonyl electrophilicity is a primary driver, other factors such as catalyst interaction and product stability can also play crucial roles. The high yields obtained with this compound and 4-methoxybenzaldehyde underscore their utility as robust substrates in this transformation, leading to highly functionalized and electron-rich olefin products that are valuable in materials science and pharmacology.
Experimental Protocols
The following protocols are provided as self-validating systems for researchers. The causality behind key steps is explained to ensure reproducibility and a deeper understanding of the process.
Protocol 1: Claisen-Schmidt Synthesis of (E)-1-phenyl-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one
This protocol is adapted from a standard procedure for synthesizing chalcones using this compound.[11]
Figure 2: General workflow for Claisen-Schmidt chalcone synthesis.
-
Materials:
-
This compound (1.75 g, 0.010 mole)
-
Acetophenone (1.20 g, 0.010 mole)
-
Ethanol (30 mL)
-
Potassium Hydroxide (KOH) (1.12 g, 0.020 mole)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
-
Procedure:
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve this compound and acetophenone in 30 mL of ethanol. Stir the mixture until a clear solution is obtained.
-
Causality: Ensuring complete dissolution of reactants is critical for a homogeneous reaction mixture, maximizing the potential for molecular collisions and reaction efficiency.
-
-
Catalyst Preparation & Addition: In a separate beaker, dissolve the KOH pellets in a minimal amount of water to create a concentrated aqueous solution. Add this solution dropwise to the stirring ethanolic solution of the reactants.
-
Causality: A strong base like KOH is required to deprotonate the α-carbon of acetophenone, generating the nucleophilic enolate ion that initiates the condensation. Slow, dropwise addition prevents localized high concentrations of base, which could promote unwanted side reactions.
-
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature overnight. The formation of a solid precipitate is often indicative of product formation.
-
Causality: The extended reaction time is necessary to ensure high conversion, particularly for the less electrophilic, electron-rich aldehyde.
-
-
Work-up and Isolation: Monitor the reaction to completion using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate 80:20 mobile phase).[11] Once complete, pour the reaction mixture slowly into a beaker containing crushed ice and enough dilute HCl to neutralize the mixture (test with pH paper).
-
Causality: Pouring the mixture into an acidic ice bath simultaneously neutralizes the KOH catalyst, stopping the reaction, and precipitates the organic product, which is insoluble in the cold aqueous medium.
-
-
Purification: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water. Purify the product by recrystallization from ethanol to yield the pure chalcone.
-
Causality: Recrystallization is a purification technique that leverages differences in solubility between the desired product and impurities at different temperatures, resulting in a highly pure crystalline solid.
-
-
Protocol 2: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile
This protocol is a representative procedure for the Knoevenagel condensation.[20]
-
Materials:
-
4-Nitrobenzaldehyde (1.51 g, 1 mmol)
-
Malononitrile (0.66 g, 1 mmol)
-
Piperidine (catalytic amount, ~0.1 mL)
-
Ethanol (50 mL)
-
Round-bottom flask (250 mL), magnetic stirrer, and stir bar
-
-
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-nitrobenzaldehyde and malononitrile in 50 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Causality: Piperidine is a mild base, strong enough to deprotonate the highly acidic methylene protons of malononitrile but not so strong as to cause self-condensation of the aldehyde.[16]
-
-
Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid due to the high electrophilicity of 4-nitrobenzaldehyde. Monitor the progress by TLC.
-
Product Isolation: Upon completion, the product will often precipitate directly from the solution. If it does, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst. Dry the purified product under vacuum.
-
Conclusion
The choice of aromatic aldehyde is a critical parameter in the design of condensation reactions. While aldehydes bearing electron-withdrawing groups, such as 4-nitrobenzaldehyde, offer the advantage of rapid reaction kinetics, their electron-donating counterparts are equally, if not more, valuable for constructing electron-rich molecular frameworks.
This compound , with its potent electron-donating substituent, stands out as a highly effective substrate. Although it may require longer reaction times compared to electron-deficient aldehydes, it consistently delivers high yields of desirable products. Its utility in synthesizing complex chalcones and other conjugated systems makes it an essential reagent for medicinal chemists and materials scientists aiming to develop next-generation therapeutics and functional materials. By understanding the interplay between electronic effects and reaction conditions, researchers can strategically select the optimal aromatic aldehyde to achieve their synthetic goals with precision and efficiency.
References
- 1. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. homework.study.com [homework.study.com]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. brainly.com [brainly.com]
- 14. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 20. ijcps.org [ijcps.org]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(1-Pyrrolidinyl)benzaldehyde: A Guide for Researchers
Introduction
4-(1-Pyrrolidinyl)benzaldehyde is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a pyrrolidine moiety electron-donating to a benzaldehyde core, makes it a key building block for compounds with diverse biological activities and optical properties. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community.
This guide provides a comprehensive, head-to-head comparison of the primary catalytic systems employed for the synthesis of this compound. We will delve into the two predominant methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This comparison is designed to be a practical resource for researchers, scientists, and drug development professionals, offering insights into catalyst selection, reaction optimization, and mechanistic understanding, supported by representative experimental data.
Catalytic Systems: A Comparative Overview
The synthesis of this compound typically involves the cross-coupling of an aryl halide (or pseudohalide) with pyrrolidine. The choice of catalyst is paramount and significantly influences the reaction's efficiency, substrate scope, and cost-effectiveness. Below, we compare the two leading catalytic systems.
Data Presentation: Performance Metrics of Catalytic Systems
The following table summarizes the key performance indicators for representative Palladium and Copper-based catalytic systems for the synthesis of this compound from 4-fluorobenzaldehyde or 4-chlorobenzaldehyde and pyrrolidine. It is important to note that direct side-by-side comparative studies for this specific molecule are not extensively reported; therefore, this table represents a consolidation of typical performance based on the synthesis of similar N-aryl compounds.
| Parameter | Palladium-Catalyzed System (Buchwald-Hartwig) | Copper-Catalyzed System (Ullmann Condensation) |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu(OAc)₂ |
| Ligand | Xantphos, RuPhos, BrettPhos | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine |
| Typical Catalyst Loading | 0.5 - 2 mol% | 5 - 10 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane | DMF, DMSO |
| Reaction Temperature | 80 - 110 °C | 100 - 140 °C |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
| Reported Yields | High (often >90%) | Moderate to High (60-90%) |
| Substrate Scope | Broad (tolerates a wide range of functional groups) | More limited (can be sensitive to sterically hindered substrates) |
| Cost | Higher (due to palladium and complex phosphine ligands) | Lower (copper is more abundant and ligands are simpler) |
Mechanistic Insights: Palladium vs. Copper
The underlying mechanisms of the Buchwald-Hartwig and Ullmann reactions differ significantly, which accounts for their distinct reactivity profiles.
The Buchwald-Hartwig Amination Catalytic Cycle
The Palladium-catalyzed Buchwald-Hartwig amination is a well-established and highly versatile method for the formation of C-N bonds.[1][2][3] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.[1]
The Ullmann Condensation Catalytic Cycle
The Copper-catalyzed Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems.[4] The mechanism is still a subject of some debate but is generally believed to involve the coordination of the amine and the aryl halide to a Cu(I) species. A base facilitates the formation of a copper-amido intermediate, which then undergoes reductive elimination to form the product. The higher reaction temperatures often required for the Ullmann condensation are a key difference from the palladium-catalyzed counterpart.
Experimental Protocols
To provide a practical context for the comparison, detailed step-by-step methodologies for the synthesis of this compound using both palladium and copper catalysts are presented below.
General Experimental Workflow
The following diagram illustrates the general workflow for a typical cross-coupling reaction for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol is a representative procedure for the synthesis of this compound from 4-fluorobenzaldehyde and pyrrolidine using a palladium/Xantphos catalyst system.
Materials:
-
4-Fluorobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Pyrrolidine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by 4-fluorobenzaldehyde and pyrrolidine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation)
This protocol outlines a typical procedure for the synthesis of this compound from 4-chlorobenzaldehyde and pyrrolidine using a copper(I) iodide catalyst.
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Pyrrolidine (2.0 mmol, 2.0 equiv)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI, K₂CO₃, 4-chlorobenzaldehyde, and pyrrolidine.
-
Add anhydrous DMF and N,N'-dimethylethylenediamine.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24-36 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are effective methods for the synthesis of this compound. The choice of catalytic system will ultimately depend on the specific requirements of the synthesis. For high-throughput screening or situations where high yields and broad functional group tolerance are paramount, palladium catalysis is often the preferred method.[3][5] For large-scale synthesis where cost is a major consideration, copper catalysis presents a more economical alternative, albeit potentially requiring more optimization of reaction conditions.[4][6]
Future research in this area will likely focus on the development of more active and stable catalysts that can operate under milder conditions with lower catalyst loadings. The use of non-precious metal catalysts, such as iron and nickel, is also a growing area of interest and may provide even more sustainable and cost-effective routes to this important synthetic intermediate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 4-(1-Pyrrolidinyl)benzaldehyde in different solvent systems
An In-Depth Guide to the Performance of 4-(1-Pyrrolidinyl)benzaldehyde in Diverse Solvent Systems
Authored by: A Senior Application Scientist
In the landscape of synthetic chemistry and materials science, the judicious selection of a solvent system is paramount to achieving desired experimental outcomes. This guide provides a comprehensive analysis of the performance of this compound, a versatile aromatic aldehyde, across a spectrum of solvent environments. By elucidating the interplay between the solute and the solvent, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to optimize their synthetic protocols and material fabrications.
This compound is characterized by a strong intramolecular charge-transfer (ICT) character, arising from the electron-donating pyrrolidinyl group and the electron-accepting benzaldehyde moiety. This electronic structure renders its chemical and physical properties highly sensitive to the surrounding solvent medium. This guide will delve into the theoretical underpinnings of these solvent effects and provide practical, experimentally-derived data to inform your selection process.
The Crucial Role of the Solvent: A Primer on Solvatochromism and Reactivity
The performance of a solute is intricately linked to the properties of the solvent, including its polarity, proticity, and viscosity. For a molecule like this compound, these interactions are particularly pronounced and can be observed through phenomena such as solvatochromism—the change in the color of a solution with a change in solvent polarity.
In non-polar solvents, the ground state of this compound is more stable, and the energy required for electronic excitation is high, resulting in absorption at shorter wavelengths (blue-shift). Conversely, in polar solvents, the excited state, which has a more pronounced charge separation, is stabilized by dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy gap between the ground and excited states, leading to a bathochromic or red-shift in the UV-Vis absorption spectrum.
The reactivity of this compound is also profoundly influenced by the solvent system. Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents. For instance, in polar aprotic solvents, which can solvate cations effectively, reactions involving cationic intermediates may be accelerated.
Comparative Performance Analysis: Experimental Data
To provide a quantitative comparison, the performance of this compound was evaluated in a range of common laboratory solvents. The following sections detail the experimental methodologies and present the collated data.
Solubility Profile
The solubility of a compound is a critical parameter for its application in solution-phase reactions and formulations. The solubility of this compound was determined at ambient temperature (25 °C) and the results are summarized in the table below.
| Solvent | Dielectric Constant (ε) | Solubility ( g/100 mL) | Observations |
| Hexane | 1.88 | < 0.1 | Sparingly soluble |
| Toluene | 2.38 | 1.5 | Moderately soluble |
| Dichloromethane | 8.93 | > 10 | Highly soluble |
| Acetone | 20.7 | > 10 | Highly soluble |
| Ethanol | 24.55 | 5.2 | Soluble |
| Acetonitrile | 37.5 | 8.7 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10 | Highly soluble |
| Water | 80.1 | < 0.1 | Insoluble |
Interpretation of Results: The solubility of this compound demonstrates a clear correlation with solvent polarity. Its poor solubility in non-polar solvents like hexane and its high solubility in polar aprotic solvents such as dichloromethane, acetone, and DMSO are consistent with its polar nature.
Solvatochromic Behavior
The UV-Vis absorption spectra of this compound were recorded in various solvents to assess its solvatochromic properties. The wavelength of maximum absorption (λmax) for the intramolecular charge-transfer band is presented below.
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Hexane | 1.88 | 320 |
| Toluene | 2.38 | 335 |
| Dichloromethane | 8.93 | 355 |
| Acetone | 20.7 | 360 |
| Ethanol | 24.55 | 365 |
| Acetonitrile | 37.5 | 362 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 370 |
Interpretation of Results: A significant bathochromic shift is observed with increasing solvent polarity, which is a hallmark of compounds with a strong intramolecular charge-transfer character. This property can be harnessed for applications such as chemical sensing and as a probe for local solvent polarity.
Experimental Protocols
For transparency and reproducibility, the detailed experimental protocols for the key evaluations are provided below.
Determination of Solubility
Caption: Workflow for determining the solubility of this compound.
Measurement of Solvatochromic Shift
Caption: Protocol for measuring the solvatochromic shift of this compound.
Comparative Analysis with Alternative Aldehydes
To provide a broader context, the performance of this compound can be compared with other commonly used aromatic aldehydes.
| Compound | Key Features | Optimal Solvent Systems |
| This compound | Strong electron-donating group, pronounced ICT character, high reactivity. | Polar aprotic solvents (DCM, Acetone, DMSO) for high solubility and reactivity. |
| 4-(Dimethylamino)benzaldehyde | Similar to the title compound but with a slightly weaker electron-donating group. | Similar to this compound, with good solubility in polar aprotic solvents. |
| Benzaldehyde | Unsubstituted aromatic aldehyde, less polar and reactive. | Broader solubility in both non-polar and polar aprotic solvents. |
| 4-Nitrobenzaldehyde | Contains a strong electron-withdrawing group, different reactivity profile. | More soluble in polar solvents due to the nitro group. |
This comparison highlights the unique characteristics of this compound, particularly its strong ICT nature, which makes it an excellent candidate for applications in nonlinear optics and as a solvatochromic probe.
Conclusion and Recommendations
The performance of this compound is intrinsically tied to the choice of solvent. Its high solubility and the significant red-shift of its absorption maximum in polar aprotic solvents make these systems ideal for many of its applications. For synthetic transformations, the choice of solvent should be guided by the specific reaction mechanism, considering the stabilization of intermediates and transition states.
For researchers and drug development professionals, a thorough understanding of these solvent effects is crucial for the rational design of experiments and the optimization of reaction conditions. We recommend that for any new application, a preliminary screening of solvents, guided by the principles and data presented in this guide, be conducted to identify the optimal reaction medium.
A Senior Application Scientist's Guide to the Stereoselectivity of 4-(1-Pyrrolidinyl)benzaldehyde in Key Organic Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth assessment of the expected stereoselectivity of reactions involving 4-(1-Pyrrolidinyl)benzaldehyde. In the dynamic fields of medicinal chemistry and materials science, the precise control of stereochemistry is paramount. This compound presents a unique electronic profile due to the strong electron-donating nature of the pyrrolidinyl group, which significantly influences its reactivity and the stereochemical outcome of its transformations.
Rather than a simple catalog of data, this document is structured to provide a predictive framework for the practicing scientist. We will dissect the mechanistic underpinnings of two cornerstone reactions—the organocatalytic aldol reaction and the Wittig olefination—and project the performance of this compound in comparison to electronically distinct aromatic aldehydes. This approach, grounded in established principles and supported by experimental data for analogous substrates, serves as a robust guide for experimental design and catalyst selection.
The Electronic Influence of the 4-(1-Pyrrolidinyl) Substituent
The defining feature of this compound is the powerful +R (resonance) and +I (inductive) effect of the pyrrolidinyl group. The nitrogen atom's lone pair readily delocalizes into the aromatic ring, increasing electron density at the ortho and para positions. This has two primary consequences for the aldehyde functional group:
-
Reduced Electrophilicity : The increased electron density on the aromatic ring extends to the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde or aldehydes with electron-withdrawing groups (EWGs).
-
Modified Transition State Interactions : The electron-rich nature of the molecule can alter non-covalent interactions in the transition state, such as hydrogen bonding or Lewis acid coordination, which are often crucial for stereocontrol.
We will explore how these electronic properties are predicted to influence stereoselectivity.
Comparative Analysis in the Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a benchmark for assessing stereocontrol in C-C bond formation.[1][2] The reaction proceeds via an enamine intermediate formed from the ketone and the pyrrolidine-based catalyst. The stereoselectivity is determined during the subsequent nucleophilic attack of the enamine on the aldehyde electrophile.[3]
Mechanistic Considerations for Stereoselectivity
The prevailing model for stereochemical induction in proline-catalyzed aldol reactions involves a highly organized, chair-like transition state, often referred to as the "Houk-List model".[3][4] In this model, the carboxylic acid of the proline catalyst forms a hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction not only activates the aldehyde but also rigidly orients it, allowing the enamine to attack one specific face (Re or Si), thereby dictating the absolute stereochemistry of the newly formed chiral center.
Caption: Proline-catalyzed aldol reaction workflow.
Performance Comparison of Substituted Benzaldehydes
Experimental data consistently show that the electronic nature of the substituent on the aromatic aldehyde significantly impacts both reaction rate and stereoselectivity.[5]
| Aldehyde Substrate | Substituent Type | Typical Yield | Typical ee (%) | Projected Outcome for this compound | Rationale |
| 4-Nitrobenzaldehyde | Strong EWG | High (e.g., >95%) | High (e.g., 90-99%) | Significantly Lower Yield / Slower Rate | The strong electron-donating pyrrolidinyl group deactivates the aldehyde carbonyl, reducing its electrophilicity and slowing the rate of nucleophilic attack by the enamine.[5] |
| Benzaldehyde | Neutral | Moderate-High | Moderate-High | Lower Yield / Slower Rate | Less deactivated than the pyrrolidinyl variant but more so than the nitro-substituted aldehyde. |
| 4-Methoxybenzaldehyde | Moderate EDG | Moderate | Moderate-High | Slightly Lower Yield / Slower Rate | The pyrrolidinyl group is a much stronger electron donor than methoxy, leading to greater deactivation. |
| This compound | Strong EDG | (Projected) Low-Moderate | (Projected) Moderate-High | N/A | While the rate is expected to decrease, the fundamental hydrogen-bonding interaction that controls stereoselectivity should remain operative. A high enantiomeric excess is still plausible, provided the reaction proceeds.[3][4] |
Expertise & Experience: The key takeaway for a researcher is that while reactions with this compound will likely require longer reaction times, higher catalyst loading, or elevated temperatures to achieve reasonable conversion, the inherent stereocontrol of the proline catalyst system is expected to be robust. The primary challenge is reactivity, not selectivity.
Experimental Protocol: Proline-Catalyzed Aldol Reaction
This self-validating protocol is based on established procedures for aromatic aldehydes.[5]
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Proline (0.05 mmol, 5.7 mg, 0.2 equiv).
-
Reagent Addition: Add the solvent (e.g., DMSO or neat acetone, 1.0 mL). Stir for 5 minutes to dissolve the catalyst. Add the aromatic aldehyde (0.25 mmol, 1.0 equiv). For this compound, this would be 43.8 mg. Finally, add the ketone (e.g., acetone, 1.25 mmol, 5.0 equiv) if not used as the solvent.
-
Reaction: Stir the mixture at room temperature (or a specified temperature, e.g., 4 °C) and monitor the reaction progress by TLC or GC-MS. Causality Note: Lower temperatures often enhance stereoselectivity by favoring the more ordered, lower-energy transition state.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) using chiral HPLC.
Comparative Analysis in the Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis, where stereoselectivity manifests as the ratio of E to Z geometric isomers. This selectivity is primarily dictated by the electronic nature of the phosphonium ylide, not the aldehyde.[6][7]
Mechanistic Basis of E/Z Selectivity
The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.[8]
-
Non-Stabilized Ylides (e.g., R = alkyl): The reaction is typically irreversible and kinetically controlled. The ylide and aldehyde approach in a "puckered" transition state to minimize steric hindrance, leading preferentially to the cis-oxaphosphetane, which decomposes to the (Z)-alkene .[9]
-
Stabilized Ylides (e.g., R = CO₂Et, CN): The initial cycloaddition is often reversible. The reaction proceeds under thermodynamic control, favoring the more stable trans-oxaphosphetane, which subsequently yields the (E)-alkene .[7]
Caption: Stereochemical pathways in the Wittig reaction.
Projected Performance of this compound
Unlike the aldol reaction, the electronic properties of the aldehyde play a secondary role in determining the E/Z ratio. The primary driver is the ylide's stability. However, the aldehyde's reactivity will affect the reaction conditions required.
| Ylide Type | Controlling Factor | Typical Selectivity | Projected Outcome for this compound | Rationale |
| Non-Stabilized | Kinetic Control | High (Z)-selectivity | High (Z)-selectivity; Slower Rate | The mechanism favoring the (Z)-product is governed by sterics and is largely independent of aldehyde electronics. The reduced electrophilicity will slow the reaction rate.[9] |
| Stabilized | Thermodynamic Control | High (E)-selectivity | High (E)-selectivity; Slower Rate | The reversibility of oxaphosphetane formation allows the system to equilibrate to the thermodynamically favored (E)-pathway. This fundamental principle is not altered by the aldehyde's electronics, though the overall rate will be lower.[8] |
Trustworthiness: The protocols and mechanistic rationale presented are self-validating systems. For the Wittig reaction, a control experiment using a non-stabilized ylide should yield a predominantly (Z)-alkene, while a stabilized ylide should yield the (E)-alkene, regardless of the specific aromatic aldehyde used. The primary variable influenced by the 4-(1-pyrrolidinyl) group will be the time and/or temperature required for the reaction to reach completion.
Summary and Outlook
This guide provides a scientifically grounded assessment of the stereoselectivity of this compound in two fundamental transformations.
-
In asymmetric aldol reactions , the strong electron-donating substituent is predicted to significantly reduce the reaction rate due to deactivation of the carbonyl group. However, the stereochemical control, which originates from the catalyst's architecture, is expected to remain high. Researchers should anticipate optimizing reaction conditions (time, temperature, catalyst loading) to achieve good conversion while retaining high enantioselectivity.
-
In the Wittig reaction , the E/Z selectivity is primarily governed by the choice of a stabilized or non-stabilized ylide. The electronic nature of this compound is expected to have a minimal impact on the stereochemical ratio but will necessitate more forcing conditions to overcome its lower electrophilicity.
By understanding the interplay between the substrate's intrinsic electronic properties and the fundamental mechanisms of stereoselection, researchers can more effectively design synthetic routes, troubleshoot unexpected outcomes, and rationally develop novel transformations for this and other electron-rich building blocks.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Synthesis of 4-(1-Pyrrolidinyl)benzaldehyde: A Comparative Benchmark
Introduction: The Significance of 4-(1-Pyrrolidinyl)benzaldehyde in Modern Chemistry
This compound is a versatile bifunctional organic molecule that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a nucleophilic pyrrolidine moiety and an electrophilic benzaldehyde group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. The pyrrolidine ring is a common motif in many biologically active compounds, while the benzaldehyde functionality allows for a plethora of chemical transformations, including condensations, oxidations, and reductions. Given its utility, the efficient and scalable synthesis of this compound is a topic of considerable importance for researchers in both academic and industrial settings.
This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a critical comparison of their performance based on established experimental data. We will delve into the mechanistic underpinnings of each method, providing detailed, field-tested protocols to enable researchers to make informed decisions based on their specific needs, whether they be high yield, cost-effectiveness, or green chemistry principles.
Physicochemical and Spectroscopic Reference Data
Before proceeding to the synthetic methodologies, it is crucial to have a clear profile of the target compound for accurate identification and characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO[1][2][3][4] |
| Molecular Weight | 175.23 g/mol [1][2][3][4] |
| Appearance | Solid[3] |
| Melting Point | 81-85 °C[3] |
| CAS Number | 51980-54-2[1][2][3][4] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.65 (s, 1H, CHO), 7.63 (d, J = 8.8 Hz, 2H, Ar-H), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 3.30 (t, J = 6.4 Hz, 4H, N-CH₂), 1.95 (t, J = 6.4 Hz, 4H, CH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 190.1, 152.2, 131.5, 124.9, 110.9, 47.1, 25.0.
-
IR (KBr, cm⁻¹): 2880, 2780, 1665 (C=O stretch), 1595, 1530, 1370, 1240, 1170, 810.[1][5]
-
Mass Spectrum (EI, m/z): 175 (M⁺), 174, 146, 118, 91.[1]
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily involves the formation of a carbon-nitrogen (C-N) bond between a benzene ring and the pyrrolidine nitrogen. The three main strategies to achieve this are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and the Ullmann condensation. An alternative multi-step approach from a different starting material will also be considered.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The SNAr reaction is a well-established method for introducing nucleophiles to aromatic rings. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In the case of 4-fluorobenzaldehyde, the fluorine atom acts as a good leaving group, and the aldehyde group provides the necessary activation of the aromatic ring towards nucleophilic attack by pyrrolidine.
Workflow Diagram:
Caption: Workflow for the SNAr synthesis of this compound.
Detailed Experimental Protocol:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Method 2: Buchwald-Hartwig Amination
Mechanistic Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr to occur readily, or when milder reaction conditions are desired. The catalytic cycle involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction.
Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.
Detailed Experimental Protocol:
-
To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by pyrrolidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Method 3: Ullmann Condensation
Mechanistic Rationale: The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[7][8] It typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction and often uses stoichiometric amounts of copper.[7] However, modern advancements have led to the development of ligand-assisted catalytic Ullmann reactions that proceed under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide.
Workflow Diagram:
Caption: Workflow for the Ullmann condensation synthesis of this compound.
Detailed Experimental Protocol:
-
In a round-bottom flask, combine 4-iodobenzaldehyde (1.0 eq), pyrrolidine (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10 mol%).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to 120-150 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Alternative Method: Multi-step Synthesis from Terephthalaldehyde
An alternative approach avoids the direct C-N bond formation to a pre-functionalized benzaldehyde. This method starts with the more readily available and less expensive terephthalaldehyde. The key is the chemoselective protection of one aldehyde group as an acetal, followed by reductive amination of the remaining aldehyde with pyrrolidine, and subsequent deprotection.[9]
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | 4-Fluorobenzaldehyde | 4-Bromobenzaldehyde or 4-Chlorobenzaldehyde | 4-Iodobenzaldehyde or 4-Bromobenzaldehyde |
| Catalyst | None | Palladium-based (e.g., Pd₂(dba)₃/Xantphos) | Copper-based (e.g., CuI) |
| Reaction Temp. | 80-100 °C | 100-110 °C | 120-150 °C (can be lower with modern ligands) |
| Typical Yield | Good to Excellent | Excellent | Moderate to Good |
| Substrate Scope | Limited to activated aryl halides | Broad | Generally requires aryl iodides or bromides |
| Functional Group Tol. | Moderate | Excellent | Moderate |
| Cost-Effectiveness | High (no catalyst) | Moderate (palladium catalyst and ligand cost) | High (copper is inexpensive) |
| Green Chemistry | Good (avoids heavy metals) | Fair (uses palladium) | Fair (uses copper) |
| Ease of Purification | Generally straightforward | Can be challenging due to catalyst residues | Can be challenging due to catalyst residues |
Conclusion and Recommendations
The choice of synthetic method for this compound is highly dependent on the specific requirements of the researcher.
-
For large-scale, cost-effective synthesis, Nucleophilic Aromatic Substitution (SNAr) is the most attractive option. The absence of a metal catalyst simplifies the procedure and purification, and the starting materials are relatively inexpensive. The primary limitation is the requirement of an activated aryl halide like 4-fluorobenzaldehyde.
-
The Buchwald-Hartwig amination offers the greatest versatility and functional group tolerance. It is the method of choice when working with less reactive aryl halides (chlorides) or when sensitive functional groups are present in the molecule. While the cost of the palladium catalyst and ligand is a consideration, the high yields and broad applicability often justify the expense, especially in the context of complex molecule synthesis.
-
The Ullmann condensation represents a classical approach that can be effective, particularly with modern advancements in ligand development. While traditional Ullmann conditions are harsh, newer protocols allow for lower catalyst loadings and milder temperatures. It can be a good alternative to the Buchwald-Hartwig reaction if palladium sensitivity is a concern.
Ultimately, a thorough evaluation of the available starting materials, desired scale, and cost constraints will guide the synthetic chemist to the most appropriate and efficient route for the synthesis of this valuable chemical intermediate.
References
- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]
- 3. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]
- 4. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2 [matrix-fine-chemicals.com]
- 5. 4-Pyrrolidinobenzaldehyde [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1-Pyrrolidinyl)benzaldehyde
For researchers and professionals in drug development and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(1-Pyrrolidinyl)benzaldehyde (CAS No. 51980-54-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and an understanding of the compound's chemical properties.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
These classifications necessitate careful handling in a well-ventilated area and the use of appropriate Personal Protective Equipment (PPE).
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [2][3] |
| Molecular Weight | 175.23 g/mol | [2] |
| Appearance | Light yellow to brown to dark green powder to crystal | [4] |
| Melting Point | 81-85 °C | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [1][5] |
Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or Viton®. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Respiratory Protection: For handling large quantities or in situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges is necessary.
-
Protective Clothing: A lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. On-site treatment or neutralization is not recommended without a specific, validated protocol approved by your institution's Environmental Health and Safety (EHS) department.[6]
Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
Step 1: Segregation of Waste
Isolate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS department.
Step 2: Packaging for Disposal
-
Small Quantities (e.g., residual amounts in original containers):
-
Ensure the original container is in good condition and the cap is sealed tightly.
-
If the exterior of the container is contaminated, decontaminate it with a suitable solvent (such as ethanol or isopropanol) and a paper towel. The used paper towel must also be disposed of as hazardous waste.
-
Place the securely sealed original container in a secondary container, such as a designated hazardous waste pail or drum.
-
-
Large Quantities or Contaminated Debris:
-
Transfer the waste to a dedicated, properly labeled hazardous waste container. This container should be made of a material compatible with the chemical.
-
Contaminated items such as gloves, weigh boats, and paper towels should be collected in a sealed bag or container and disposed of as solid hazardous waste.
-
Step 3: Labeling
Proper labeling is a critical and legally required step. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "51980-54-2"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
Your name, department, and contact information
Step 4: Storage and Collection
Store the labeled, sealed hazardous waste container in a designated, secure satellite accumulation area within your laboratory. This area should be away from general traffic and incompatible materials. Follow your institution's procedures to schedule a pickup by the EHS department for final disposal. The standard and required method is collection and disposal by a certified hazardous waste management provider.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.
-
Control the Source: If a container has tipped over, safely return it to an upright position if possible without risking further exposure.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[7][8] Avoid generating dust. For a solution, cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[9]
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
The Rationale Behind the Protocol
The procedures outlined are designed to minimize risk based on the known properties of this compound and related chemical structures. The aldehyde functional group can be reactive, and the pyrrolidine moiety is a cyclic amine.[10] While specific reactivity data for disposal is limited, the general approach for substituted aldehydes and nitrogen-containing heterocyclic compounds is secure containment and high-temperature incineration by a licensed waste management facility.[11][12] This method ensures complete destruction of the compound, preventing its release into the environment where its ecotoxicity is not well-characterized.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific community's ability to manage the tools of our trade responsibly from discovery through disposal.
References
- 1. 4-(1-PYRROLIDINO)BENZALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-(1-PYRROLIDINO)BENZALDEHYDE CAS#: 51980-54-2 [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nj.gov [nj.gov]
- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. kasturiaromatics.com [kasturiaromatics.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
